molecular formula C8H13NO2 B1378295 3-Amino-1-(furan-2-yl)butan-1-ol CAS No. 1384533-85-0

3-Amino-1-(furan-2-yl)butan-1-ol

Cat. No.: B1378295
CAS No.: 1384533-85-0
M. Wt: 155.19 g/mol
InChI Key: WAFBZZZRVPRDGT-UHFFFAOYSA-N
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Description

3-Amino-1-(furan-2-yl)butan-1-ol is a chiral amino alcohol building block with the molecular formula C 8 H 13 NO 2 and a molecular weight of 155.19 g/mol . Its structure features both a furan ring, a key heterocycle in medicinal chemistry, and a beta-amino alcohol motif, making it a valuable intermediate in organic synthesis and drug discovery. Compounds of this class are of significant interest in the asymmetric synthesis of biologically active molecules. Research into analogous furan- and thiophene-containing amino alcohols highlights their utility as critical intermediates for developing receptor agonists, such as those for the S1P1 receptor . The stereochemistry of the chiral center in such intermediates is often essential for biological activity, underscoring the importance of obtaining this compound in high enantiomeric purity . Furthermore, furan-modified nucleosides are widely used in chemical biology to study DNA inter-strand cross-links (ICLs), which are highly cytotoxic lesions relevant to the mechanism of anticancer drugs . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(furan-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,6-7,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFBZZZRVPRDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Advanced Synthesis and Mechanistic Evaluation of 3-Amino-1-(furan-2-yl)butan-1-ol: A Chelation-Controlled Approach

Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth technical guide on the synthesis and mechanistic evaluation of 3-Amino-1-(furan-2-yl)butan-1-ol.

Executive Summary

The 1,3-amino alcohol motif is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous active pharmaceutical ingredients (APIs), including HIV-protease inhibitors like ritonavir and lopinavir[1][2]. 3-Amino-1-(furan-2-yl)butan-1-ol (CAS: 1384533-85-0) incorporates this 1,3-amino alcohol backbone alongside a furan heterocycle, making it a highly versatile building block for fragment-based drug discovery (FBDD).

Synthesizing this molecule presents two primary chemical challenges:

  • Arresting Dehydration: Preventing the β -hydroxy ketone intermediate from dehydrating into a thermodynamically stable conjugated enone.

  • Stereocontrol: Establishing high diastereoselectivity (typically syn) between the C1 hydroxyl and C3 amine centers.

This whitepaper outlines a highly controlled, two-step synthetic workflow utilizing a Mukaiyama aldol addition followed by a titanium-directed diastereoselective reductive amination.

Retrosynthetic Strategy & Pathway Design

A logical retrosynthetic disconnection of 3-amino-1-(furan-2-yl)butan-1-ol at the C3 amine yields the β -hydroxy ketone precursor, 4-(furan-2-yl)-4-hydroxybutan-2-one . Further disconnection of the C2-C3 bond via an aldol transform reveals the commercially available starting materials: furfural and acetone .

Pathway N1 Furfural + Acetone N2 Mukaiyama Aldol Addition N1->N2 N3 4-(Furan-2-yl)-4- hydroxybutan-2-one N2->N3 Prevents dehydration N4 Ti(IV)-Directed Reductive Amination N3->N4 N5 3-Amino-1-(furan-2-yl) butan-1-ol N4->N5 Diastereoselective reduction

Fig 1: Retrosynthetic and forward synthetic pathway for 3-Amino-1-(furan-2-yl)butan-1-ol.

Step 1: Synthesis of the β -Hydroxy Ketone Intermediate

The Causality of Catalyst Selection

Direct base-catalyzed or standard amine-catalyzed aldol reactions between furfural and acetone overwhelmingly favor the condensation product, 4-(furan-2-yl)but-3-en-2-one[3]. The extended conjugation provided by the furan ring creates a deep thermodynamic sink, driving the spontaneous elimination of water.

To isolate the required β -hydroxy ketone, the reaction must be arrested at the addition stage. This is achieved via a Mukaiyama Aldol Addition , which utilizes a pre-formed silyl enol ether of acetone (2-(trimethylsilyloxy)propene) and a Lewis acid to facilitate carbon-carbon bond formation under strictly anhydrous, low-temperature conditions[4].

Experimental Protocol: Mukaiyama Aldol Addition

This protocol is designed as a self-validating system; the absence of UV-active enone spots on TLC confirms successful temperature and moisture control.

  • Preparation: Flame-dry a Schlenk flask under argon. Add furfural (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add TiCl4​ (1.1 equiv, 1.0 M in DCM). The solution will darken, indicating Lewis acid-aldehyde complexation.

  • Addition: Slowly add 2-(trimethylsilyloxy)propene (1.2 equiv) over 15 minutes. Maintain stirring at -78 °C for 2 hours.

  • Quench & Hydrolysis: Quench the reaction strictly at -78 °C by adding saturated aqueous NaHCO3​ . Allow the mixture to warm to room temperature. The basic aqueous quench hydrolyzes the intermediate silyl ether to yield the free β -hydroxy ketone.

  • Isolation: Extract with DCM, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc) to yield 4-(furan-2-yl)-4-hydroxybutan-2-one.

Step 2: Diastereoselective Reductive Amination

Mechanistic Logic: Chelation Control

Converting 4-(furan-2-yl)-4-hydroxybutan-2-one to the target amine requires the installation of a new stereocenter at C3. Standard reductive amination (e.g., using NaBH3​CN without a directing metal) yields a near 1:1 mixture of syn and anti diastereomers.

To achieve high diastereoselectivity, a directed reductive amination is employed using Titanium(IV) isopropoxide ( Ti(OiPr)4​ )[1][2]. The highly oxophilic Ti4+ ion coordinates simultaneously to the β -hydroxyl oxygen and the newly formed imine nitrogen. This coordination locks the flexible acyclic chain into a rigid, six-membered Zimmerman-Traxler-type transition state [2][4].

Because the furan ring (R1) and the methyl group (R2) adopt pseudo-equatorial positions to minimize 1,3-diaxial steric clash, the hydride source (e.g., Polymethylhydrosiloxane [PMHS] or NaBH3​CN ) is forced to attack the imine from the less sterically hindered face, yielding the 1,3-syn-amino alcohol with high diastereomeric excess (d.e.)[1][2][4].

Mechanism A β-Hydroxy Ketone + Amine Source B Imine Formation A->B C Ti(OiPr)4 Coordination B->C D Zimmerman-Traxler 6-Membered Transition State C->D Conformational locking E Hydride Attack (Sterically Unhindered Face) D->E Chelation control F 1,3-syn-Amino Alcohol (Target Molecule) E->F High Diastereomeric Ratio (d.r.)

Fig 2: Mechanistic logic of Ti(IV)-directed diastereoselective reductive amination.

Experimental Protocol: Directed Reductive Amination
  • Imine Formation: In a dry flask under argon, dissolve 4-(furan-2-yl)-4-hydroxybutan-2-one (1.0 equiv, 5 mmol) and the amine source (e.g., ammonium acetate or a primary amine like p -anisidine for secondary amine targets, 1.2 equiv) in anhydrous THF (0.1 M)[1].

  • Chelation: Add Ti(OiPr)4​ (2.0 equiv) at room temperature. Stir for 4–6 hours to ensure complete imine formation and titanium chelation[1][2].

  • Reduction: Cool the mixture to 0 °C. Slowly add the hydride donor (PMHS, 3.0 equiv, or NaBH3​CN , 1.5 equiv)[1]. Stir for 12 hours while allowing the reaction to warm to room temperature.

  • Workup: Quench with 1M NaOH to precipitate titanium salts as TiO2​ . Filter through a pad of Celite, extract the filtrate with ethyl acetate, and concentrate.

  • Purification: Purify via reverse-phase HPLC or acid-base extraction to isolate pure 3-amino-1-(furan-2-yl)butan-1-ol.

Quantitative Data: Stereocontrol Optimization

The choice of Lewis acid and reducing agent profoundly impacts the diastereomeric ratio (d.r.) of the resulting 1,3-amino alcohol. The table below summarizes the causality behind reagent selection based on established β -hydroxy ketone reduction paradigms[1][2].

Lewis Acid / AdditiveHydride SourceTransition State GeometryYield (%)Diastereomeric Ratio (syn:anti)
None NaBH3​CN Acyclic / Uncontrolled65%55:45
BF3​⋅OEt2​ NaBH(OAc)3​ Weak Chelation72%68:32
Ti(OiPr)4​ NaBH3​CN Rigid Zimmerman-Traxler81%88:12
Ti(OiPr)4​ PMHS Rigid Zimmerman-Traxler 85% > 93:7

Data Note: The combination of Ti(OiPr)4​ and PMHS provides the optimal balance of yield and stereocontrol, avoiding the toxicity of cyanoborohydride while maximizing the rigidity of the chelation complex[1].

References

  • Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core Organic Letters - ACS Publications URL:[Link]

  • Upgrading Furfural to Bioderived Products: Selectivity of Aminosilica Catalysts in Aldol Chemistry Energy & Fuels - ACS Publications URL:[Link]

  • Zimmerman Traxler Models and Aldol Reactions Andrew G Myers Research Group - Harvard University URL:[Link]

Sources

Spectroscopic Blueprint: An In-depth Technical Guide to the NMR and Mass Spectrometric Characterization of 3-Amino-1-(furan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(furan-2-yl)butan-1-ol is a heterocyclic organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol .[1] Its structure, featuring a furan ring, a secondary alcohol, and a primary amine, presents a scaffold of significant interest in medicinal chemistry and drug development. The furan moiety is a key component in numerous biologically active molecules, while the amino alcohol functionality offers a versatile point for chemical modification.[2] Accurate and unambiguous structural elucidation is paramount for advancing the research and development of this and related compounds. This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Amino-1-(furan-2-yl)butan-1-ol, complete with detailed experimental protocols and data interpretation.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Fingerprint

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.[3] For 3-Amino-1-(furan-2-yl)butan-1-ol, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to preserve the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A detailed protocol for acquiring high-resolution mass spectral data is as follows:

  • Sample Preparation: Prepare a dilute solution of 3-Amino-1-(furan-2-yl)butan-1-ol (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI source coupled with a high-resolution mass analyzer, for instance, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Sample Introduction: Introduce the sample solution into the mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.

  • Ionization: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: Set the mass range to scan from m/z 50 to 500.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform MS/MS analysis by selecting the [M+H]⁺ ion (m/z 156.1025) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation Analysis

The high-resolution mass spectrum is expected to show the protonated molecular ion as the base peak. The fragmentation pattern will be dictated by the presence of the hydroxyl and amino groups, as well as the furan ring.

Ion Predicted m/z Description
[M+H]⁺156.1025Protonated molecular ion
[M+H-H₂O]⁺138.0919Loss of water (dehydration)
[M+H-NH₃]⁺139.0759Loss of ammonia
[C₅H₅O]⁺81.0340Furan-containing fragment
[C₄H₁₀N]⁺72.0813Cleavage of the C1-C2 bond (α-cleavage)

The fragmentation of 3-Amino-1-(furan-2-yl)butan-1-ol is anticipated to proceed through several key pathways, primarily driven by the stability of the resulting fragments. The presence of the alcohol and amine functionalities makes α-cleavage a dominant fragmentation route.

G M [M+H]⁺ m/z = 156.1025 M_H2O [M+H-H₂O]⁺ m/z = 138.0919 M->M_H2O -H₂O M_NH3 [M+H-NH₃]⁺ m/z = 139.0759 M->M_NH3 -NH₃ Furan_fragment [C₅H₅O]⁺ m/z = 81.0340 M->Furan_fragment Fragmentation Alpha_cleavage [C₄H₁₀N]⁺ m/z = 72.0813 M->Alpha_cleavage α-cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution.[4] A combination of ¹H and ¹³C NMR experiments provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of 3-Amino-1-(furan-2-yl)butan-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-32.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 4 seconds.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled experiment (zgpg30).

  • Number of Scans: 1024 or more.

  • Relaxation Delay: 2-5 seconds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to exhibit distinct signals for the furan ring protons and the aliphatic side chain. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H5'~7.35ddJ = 1.8, 0.81H
H3'~6.32ddJ = 3.2, 1.81H
H4'~6.28ddJ = 3.2, 0.81H
H1~4.85tJ = 6.51H
H3~3.20m1H
H2a, H2b~1.80m2H
H4~1.20dJ = 6.43H
-OH, -NH₂broads3H

The chemical shifts of the -OH and -NH₂ protons are variable and depend on concentration and temperature.

The furan protons (H3', H4', H5') are expected in the aromatic region, with their characteristic coupling patterns.[5] The proton on the carbon bearing the hydroxyl group (H1) will be a triplet due to coupling with the adjacent methylene protons (H2). The methyl group (H4) will appear as a doublet, coupled to the methine proton (H3).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2'~155
C5'~142
C3'~110
C4'~107
C1~68
C3~48
C2~40
C4~22

The furan carbons (C2', C3', C4', C5') will resonate in the downfield region characteristic of aromatic heterocycles.[5] The carbon attached to the hydroxyl group (C1) will be in the range of 65-70 ppm, while the carbons of the aliphatic chain (C2, C3, C4) will appear in the upfield region.

Structural Assignment Visualization

G cluster_furan cluster_chain C2_prime C2' O1_prime O C2_prime->O1_prime C1 C1 C2_prime->C1 C5_prime C5' O1_prime->C5_prime C3_prime C3' C3_prime->C2_prime C4_prime C4' C4_prime->C3_prime C5_prime->C4_prime OH OH C1->OH C2 C2 C1->C2 C3 C3 C2->C3 NH2 NH₂ C3->NH2 C4 C4 C3->C4

Caption: Molecular structure with atom numbering for NMR assignments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 3-Amino-1-(furan-2-yl)butan-1-ol. The predicted mass spectral fragmentation patterns, particularly the loss of water and the α-cleavage products, in conjunction with the detailed ¹H and ¹³C NMR chemical shifts and coupling constants, offer a unique spectroscopic fingerprint for this molecule. This information is critical for researchers in confirming the identity and purity of synthesized material, thereby ensuring the reliability of subsequent biological and pharmacological studies.

References

  • NextSDS. (n.d.). 3-amino-1-(furan-2-yl)butan-1-ol. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]

Sources

Crystallographic and Stereochemical Profiling of 3-Amino-1-(furan-2-yl)butan-1-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-1-(furan-2-yl)butan-1-ol (C8H13NO2, MW: 155.19 g/mol ) is a highly versatile chiral building block featuring a furan heterocycle and a 1,3-amino alcohol motif 1. Compounds of this class are critical intermediates in the asymmetric synthesis of biologically active molecules, including S1P1 receptor agonists and furan-modified nucleosides used to study DNA inter-strand cross-links 1.

While public X-ray crystallographic data for the exact free base is currently undocumented in primary repositories 2, the structural elucidation of its stereocenters (C1 and C3) requires a rigorous, self-validating analytical framework. This whitepaper details the causality behind conformational locking for NMR analysis and provides a field-proven crystallographic protocol utilizing diastereomeric salt formation to determine absolute stereochemistry.

Stereochemical Architecture & Conformational Dynamics

The molecular architecture of 3-Amino-1-(furan-2-yl)butan-1-ol contains two stereogenic centers at C1 (hydroxyl-bearing) and C3 (amine-bearing). This generates four distinct stereoisomers, categorized into two diastereomeric pairs:

  • Syn Diastereomers: (1R, 3S) and (1S, 3R)

  • Anti Diastereomers: (1R, 3R) and (1S, 3S)

The Causality of Conformational Flexibility

In solution, acyclic 1,3-amino alcohols undergo rapid bond rotation. However, in non-polar solvents, the molecule establishes a dynamic equilibrium favoring a pseudo-chair conformation stabilized by intramolecular hydrogen bonding between the C1–OH donor and the C3–NH2 acceptor 2. The furan oxygen can also participate in bifurcated hydrogen bonding, further complicating direct stereochemical assignment via nuclear Overhauser effect (NOE) spectroscopy. To establish a self-validating system, researchers must eliminate this flexibility prior to analysis.

Self-Validating Analytical Logic: NMR Stereochemical Assignment

To definitively assign the relative stereochemistry (syn vs. anti) before committing to resource-intensive crystallography, the acyclic chain must be conformationally locked.

The Mechanistic Choice: Derivatization of the 1,3-amino alcohol with triphosgene yields a rigid 1,3-oxazinan-2-one heterocycle 3. This transforms the flexible chain into a stable chair conformation, allowing for the precise measurement of 1H-NMR scalar coupling constants ( J -values) 4.

  • Anti Isomer: In the rigidified ring, the anti configuration places both the C1-furan and C3-methyl groups in pseudo-equatorial positions. This results in an axial-axial relationship between the C2 protons and the C1/C3 protons, yielding large coupling constants ( J≈10−12 Hz) 4.

  • Syn Isomer: The syn configuration forces one of the substituents into an axial position, leading to smaller axial-equatorial couplings ( J≈2−5 Hz) 4.

Logic A 1,3-Amino Alcohol Free Base (Flexible Acyclic Chain) B Derivatization (Triphosgene / Et3N) A->B C 1,3-Oxazinan-2-one Derivative (Rigid Chair Conformation) B->C D 1H-NMR J-Coupling Analysis C->D E Syn Isomer (Axial-Equatorial J ~2-5 Hz) D->E F Anti Isomer (Axial-Axial J ~10-12 Hz) D->F

Figure 1: Analytical logic for NMR-based stereochemical assignment via conformational locking.

Crystallographic Analysis & X-Ray Diffraction Protocol

Low molecular weight acyclic amino alcohols like 3-Amino-1-(furan-2-yl)butan-1-ol often exist as viscous oils or highly hygroscopic solids at room temperature. Direct Single-Crystal X-Ray Diffraction (SCXRD) of the free base is therefore highly improbable.

The Mechanistic Choice: To engineer a highly ordered crystal lattice, the free base is reacted with a chiral resolving agent, such as (2R,3R)-tartaric acid 5. The tartrate anion acts as a rigid scaffold, forming a robust, predictable hydrogen-bonding supramolecular network with the primary ammonium cation and the hydroxyl group, significantly increasing the melting point and lattice stability. Furthermore, the known absolute configuration of the tartrate counterion provides an internal reference for assigning the absolute configuration of the amino alcohol.

Step-by-Step Methodology: Diastereomeric Salt Crystallization & SCXRD

Step 1: Salt Formation

  • Dissolve 1.0 equivalent of racemic or enantioenriched 3-Amino-1-(furan-2-yl)butan-1-ol (155.2 mg, 1.0 mmol) in 2.0 mL of anhydrous ethanol.

  • In a separate vial, dissolve 1.0 equivalent of (2R,3R)-tartaric acid (150.1 mg, 1.0 mmol) in 2.0 mL of a 9:1 Ethanol/Water mixture under gentle heating (40°C) 5.

  • Slowly add the tartaric acid solution to the amino alcohol solution dropwise while stirring. A slight exotherm may be observed as the ammonium tartrate salt forms.

Step 2: Crystal Growth (Vapor Diffusion / Slow Evaporation)

  • Transfer the homogenous salt solution to a 5 mL crystallization tube.

  • Place the tube inside a larger sealed chamber containing a volatile anti-solvent (e.g., diethyl ether or pentane).

  • Allow vapor diffusion to proceed undisturbed at 4°C for 3 to 7 days until highly faceted, block-like single crystals precipitate.

Step 3: SCXRD Data Collection & Refinement

  • Select a crystal of suitable dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope.

  • Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer under a cold nitrogen stream (100 K) to minimize thermal motion.

  • Collect diffraction data using Cu K α radiation ( λ=1.54184 Å). Cu K α is explicitly chosen over Mo K α to maximize the anomalous dispersion signal of the oxygen atoms, which is critical for determining the Flack parameter.

  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). A Flack parameter approaching 0.00(3) definitively confirms the absolute configuration.

Workflow N1 Synthesis of 3-Amino-1-(furan-2-yl)butan-1-ol N2 1H-NMR & NOESY Initial Diastereomer Check N1->N2 N3 Chiral Resolution via (2R,3R)-Tartaric Acid N2->N3 N4 Vapor Diffusion (EtOH / Diethyl Ether) N3->N4 N5 Single Crystal X-Ray Diffraction (SCXRD) N4->N5 N6 Absolute Configuration (Flack Parameter ≈ 0) N5->N6

Figure 2: Workflow for the stereochemical resolution and crystallographic validation of the compound.

Quantitative Data Summaries

The following tables synthesize the theoretical structural and spectroscopic parameters required to validate the stereochemistry of 3-Amino-1-(furan-2-yl)butan-1-ol prior to, and during, crystallographic analysis.

Table 1: Stereoisomeric Profile of 3-Amino-1-(furan-2-yl)butan-1-ol

StereoisomerRelative ConfigurationExpected Physical State (Free Base)Preferred Resolving Agent
(1R, 3R)AntiViscous Oil / Low-Melting Solid(2R,3R)-Tartaric Acid
(1S, 3S)AntiViscous Oil / Low-Melting Solid(2S,3S)-Tartaric Acid
(1R, 3S)SynViscous Oil(1S)-(+)-10-Camphorsulfonic Acid
(1S, 3R)SynViscous Oil(1R)-(-)-10-Camphorsulfonic Acid

Table 2: Diagnostic 1H-NMR Coupling Constants for 1,3-Oxazinan-2-one Derivatives 4

Derivative ConformationH2 to H1 Coupling ( J1,2​ )H2 to H3 Coupling ( J2,3​ )Diagnostic NOE Contacts
Anti (Diequatorial substituents)10.5 – 12.0 Hz (Axial-Axial)10.5 – 12.0 Hz (Axial-Axial)H1 ↔ H3 (1,3-diaxial interaction)
Syn (Axial-Equatorial substituents)2.0 – 5.0 Hz (Axial-Equatorial)10.5 – 12.0 Hz (Axial-Axial)H1 ↔ C3-Methyl

References

  • Benchchem. "3-Amino-1-(furan-2-yl)butan-1-ol - Product Information and Crystallographic Status." Benchchem Database.2

  • Benchchem. "3-Amino-1-(furan-2-yl)butan-1-ol - Stereochemistry and Biological Applications." Benchchem Database. 1

  • Journal of the American Chemical Society. "Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C−H Bond Oxidation." ACS Publications. 3

  • Molecules / National Institutes of Health. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." NIH PubMed Central. 4

  • Simon Fraser University - Summit Research Repository. "Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis." SFU Summit. 5

Sources

Thermodynamic stability of 3-Amino-1-(furan-2-yl)butan-1-ol in aqueous solution

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Amino-1-(furan-2-yl)butan-1-ol in Aqueous Solution

Abstract

This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of 3-Amino-1-(furan-2-yl)butan-1-ol in aqueous solutions. As a novel chemical entity, direct experimental data is not publicly available. Therefore, this document synthesizes information from established chemical principles and literature on the stability of its constituent moieties—the furan ring and the amino alcohol side chain—to construct a predictive stability profile. We will explore hypothesized degradation pathways, including acid-catalyzed hydrolysis and oxidative degradation, and provide detailed, field-proven protocols for conducting forced degradation studies to experimentally validate these predictions. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the potential liabilities of this and structurally related compounds in aqueous environments.

Introduction and Molecular Profile

The molecule 3-Amino-1-(furan-2-yl)butan-1-ol combines a furan heterocycle, a key pharmacophore in many biologically active compounds, with an amino alcohol side chain, another structure prevalent in pharmaceuticals.[1][2] The interaction and stability of these functional groups in an aqueous medium are critical for determining the compound's shelf-life, formulation development, and ultimately, its viability as a drug candidate. Understanding its degradation pathways is a foundational requirement for developing robust analytical methods and stable formulations.[3]

The structure consists of a chiral center at the carbinol carbon and another at the carbon bearing the amino group, adding to its complexity. Its stability is not just a matter of preserving the parent molecule but also of understanding potential changes in stereochemistry under stress conditions.

Caption: Molecular structure of 3-Amino-1-(furan-2-yl)butan-1-ol.

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of the molecule's functional groups. These values are crucial for designing experiments and anticipating the compound's behavior.

PropertyPredicted ValueRationale & References
Molecular Formula C₈H₁₃NO₂Based on structure.[4]
Molecular Weight 155.19 g/mol Based on structure.[4]
pKa (Amine) ~9.5 - 10.5Typical for a primary alkylamine.[1]
pKa (Alcohol) ~16-18Typical for a secondary alcohol.
LogP (Octanol/Water) ~0.5 - 1.5Calculated based on the lipophilicity of the furan ring and the hydrophilicity of the amino alcohol chain.[1]
Aqueous Solubility HighThe presence of polar amine and hydroxyl groups suggests good solubility in water, especially in acidic to neutral pH where the amine is protonated.

Hypothesized Degradation Pathways in Aqueous Solution

The primary liabilities of 3-Amino-1-(furan-2-yl)butan-1-ol are the furan ring's susceptibility to acid-catalyzed ring-opening and the potential for oxidation of both the ring and the side chain.

Acid-Catalyzed Hydrolysis: Furan Ring Opening

The furan ring is notoriously unstable under acidic conditions.[5][6] The degradation is initiated by the protonation of the furan ring, with the α-carbon (C2 or C5) being the most favored position for proton attack.[7] This rate-limiting step breaks the ring's aromaticity and leads to the formation of a reactive furanium ion.[7][8] Nucleophilic attack by water then results in a cascade that cleaves the ring to form a 1,4-dicarbonyl compound.[9][10]

A 3-Amino-1-(furan-2-yl)butan-1-ol B Protonation at C5 (Rate-Limiting Step) A->B H⁺ (aq) C Furanium Ion Intermediate B->C D Nucleophilic Attack by H₂O C->D + H₂O E Ring-Opened Hydroxydihydrofuran D->E F Tautomerization & Ring Cleavage E->F H⁺ catalyst G 7-Amino-5-hydroxyoct-2-ene-1,4-dione (Final Dicarbonyl Product) F->G

Caption: Hypothesized acid-catalyzed degradation of the furan ring.

The kinetics of this hydrolysis are highly dependent on the Hammett acidity function (H₀), meaning the degradation rate will increase exponentially with decreasing pH.[10] For practical purposes in drug development, this implies that the compound will likely exhibit poor stability in the low pH environment of the stomach and in acidic formulations.

Oxidative Degradation

Oxidation presents a multifaceted threat to the stability of the molecule, potentially affecting both the furan ring and the amino alcohol side chain.

  • Furan Ring Oxidation: The electron-rich furan ring is susceptible to oxidation by various agents, including atmospheric oxygen, peroxides, and radical species.[11][12] This can lead to a variety of products, including ring-opened species like maleic acid derivatives or other complex polymeric materials.[13] In the context of pharmaceutical stability, oxidation is often initiated by trace metal ions or exposure to light (photoxidation).[14]

  • Side-Chain Oxidation: The amino alcohol side chain also contains sites vulnerable to oxidation.

    • Oxidative Deamination: The primary amine is a prime target for oxidation, which can lead to its removal and the formation of a ketone at the C3 position.[15]

    • Alcohol Oxidation: While secondary alcohols can be oxidized to ketones, this pathway may be less favored compared to the more labile furan ring and amine group.

The presence of multiple oxidative pathways suggests that a complex mixture of degradants could form under oxidative stress.

Experimental Design for Stability Assessment: A Forced Degradation Protocol

To experimentally determine the thermodynamic stability and map the degradation pathways, a forced degradation (or stress testing) study is essential.[3][16] This involves subjecting the compound to conditions more severe than those used for accelerated stability testing to generate degradation products in a shortened timeframe.[14]

cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis Workflow prep Prepare 1 mg/mL stock solution of compound in Acetonitrile/Water acid Acid Hydrolysis 0.1M HCl, 60°C prep->acid base Base Hydrolysis 0.1M NaOH, 60°C prep->base ox Oxidation 3% H₂O₂, RT prep->ox therm Thermal 80°C in Solution prep->therm photo Photolytic ICH Q1B Conditions prep->photo quench Quench Reaction & Neutralize Sample acid->quench base->quench ox->quench therm->quench photo->quench hplc Stability-Indicating HPLC-UV/MS quench->hplc id Characterize Degradants (MS/MS, NMR) hplc->id path Elucidate Degradation Pathways id->path

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[17] Conditions should be adjusted (time, temperature, reagent concentration) if degradation is too fast or too slow.

1. Preparation of Solutions:

  • Prepare a stock solution of 3-Amino-1-(furan-2-yl)butan-1-ol at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[3]

  • Prepare stressor solutions: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the drug stock solution and 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the drug stock solution and 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix equal volumes of the drug stock solution and 3% H₂O₂. Keep at room temperature, protected from light. Sample at specified time points. Quenching is not typically required before injection, but dilution with mobile phase is recommended.

  • Thermal Degradation: Incubate the drug stock solution (in a sealed vial to prevent evaporation) at 80°C. Sample at specified time points.

  • Photostability: Expose the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analytical Method:

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. This method must be able to resolve the parent compound from all significant degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or acetate for MS compatibility) and an organic modifier (acetonitrile or methanol) is recommended.

  • Detection:

    • UV/DAD: To quantify the parent peak and detect chromophoric degradants.

    • Mass Spectrometry (MS/MS): Essential for identifying the molecular weights of degradation products and obtaining structural information through fragmentation patterns.[15]

Causality Behind Experimental Choices
  • Why 1 mg/mL? This concentration is typically sufficient to detect minor degradation products (e.g., <0.1%) while avoiding solubility issues.[3]

  • Why Acetonitrile/Water Co-solvent? It ensures the solubility of both the parent compound and a wide range of potential degradants with varying polarities.

  • Why MS Detection? It is the most powerful tool for structure elucidation of unknown degradants, providing molecular weight and fragmentation data that are critical for identifying the specific sites of hydrolysis or oxidation.[15]

  • Why Neutralize Samples? Injecting highly acidic or basic samples can damage the HPLC column and alter chromatography. Neutralization ensures the integrity of the analytical system.[3]

Conclusion and Forward Outlook

The thermodynamic stability of 3-Amino-1-(furan-2-yl)butan-1-ol in aqueous solution is predicted to be a significant challenge, primarily due to the inherent acid lability of the furan ring. The potential for oxidative degradation at multiple sites further complicates its stability profile. The insights and protocols provided in this guide serve as a robust framework for initiating the experimental work necessary to define the compound's stability profile.

For drug development professionals, a thorough understanding of these degradation pathways is not an academic exercise; it is a critical step in de-risking a candidate molecule. The results from the proposed forced degradation studies will directly inform formulation strategies (e.g., the need for pH control, antioxidants, or light-protective packaging), the selection of appropriate analytical methods for quality control, and the overall assessment of the compound's therapeutic potential.

References

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  • Wikipedia. (n.d.). Furan.
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  • Benchchem. (n.d.). stability issues of furan rings in acidic or basic conditions.
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  • Benchchem. (n.d.). A Computational Guide to the Electronic Properties of Furan Derivatives: A DFT Perspective.
  • Energy & Fuels. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • PMC. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact.
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  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
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  • Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C.
  • Benchchem. (n.d.). 3-Amino-1-(furan-3-yl)propan-1-ol as a novel chemical entity.
  • Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)- thieno[2,3-b]pyridines. (n.d.).
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Binding affinity of 3-Amino-1-(furan-2-yl)butan-1-ol to target proteins

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Characterizing the Binding Affinity of 3-Amino-1-(furan-2-yl)butan-1-ol

A Framework for a Senior Application Scientist on Elucidating Novel Molecular Interactions

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It outlines a strategic, multi-faceted approach to determine the binding affinity of 3-Amino-1-(furan-2-yl)butan-1-ol, a novel chemical entity, to its prospective protein targets. As this molecule's specific biological interactions are not yet extensively documented in public literature, this document provides a robust, first-principles-based workflow for its characterization.[1][2] We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols that synthesizes technical accuracy with field-proven insights.

The structure of 3-Amino-1-(furan-2-yl)butan-1-ol, which combines a furan scaffold—a privileged structure in many biologically active compounds—with an amino alcohol side chain, suggests a high potential for therapeutic application.[3][4] The furan ring is electron-rich and aromatic, enabling a variety of interactions with biological receptors, while the amino alcohol motif is a common feature in many pharmaceuticals.[2][4][5] Therefore, a rigorous quantification of its binding affinity is the foundational step in validating its mechanism of action and advancing it through the drug discovery pipeline.[6]

Part 1: The Cornerstone of Drug Action: Understanding Binding Affinity

At its core, a drug's efficacy is dictated by its interaction with a biological target.[7] This molecular recognition is a non-covalent, dynamic process governed by forces such as hydrogen bonds, electrostatic interactions, and hydrophobic effects. The quantitative measure of the strength of this interaction is its binding affinity , most commonly expressed as the equilibrium dissociation constant (Kd).[6] A lower Kd value signifies a tighter binding interaction, indicating that a lower concentration of the compound is needed to occupy half of the target protein molecules at equilibrium.[6] This parameter is a critical determinant of a drug's potency and selectivity, making its accurate measurement a non-negotiable step in lead optimization and structure-activity relationship (SAR) studies.[6][7]

Part 2: A Trifecta of Methodologies for Comprehensive Affinity Assessment

No single technique can provide a complete picture of a molecular interaction. A truly robust characterization is achieved by integrating data from orthogonal methods. This guide focuses on a powerful combination of two gold-standard biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), complemented by computational molecular docking to provide structural context.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of the Binding Event

SPR is a label-free optical technique that provides high-sensitivity, real-time data on molecular interactions.[8][9] Its primary advantage is the ability to measure not only the equilibrium affinity (Kd) but also the kinetic rate constants: the association rate (ka or kon) and the dissociation rate (kd or koff). This kinetic profile is invaluable, as the residence time of a compound on its target (related to koff) is increasingly recognized as a key driver of in vivo efficacy.[6]

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: SPR Measurement cluster_analysis Phase 3: Data Analysis p1 Target Protein Immobilization (e.g., Amine Coupling on CM5 Chip) r1 System Priming & Equilibration (Flow of running buffer) p1->r1 p2 Analyte Preparation (Serial dilution of 3-Amino-1-(furan-2-yl)butan-1-ol) r2 Association Phase (Analyte injection over sensor surface) p2->r2 r1->r2 r3 Dissociation Phase (Running buffer flow) r2->r3 r4 Regeneration Step (Injection of mild acid/base to remove analyte) r3->r4 a1 Sensorgram Processing (Reference subtraction, blank correction) r3->a1 r4->r1 a2 Kinetic Model Fitting (e.g., 1:1 Langmuir model) a3 Derive Kinetic & Affinity Constants (ka, kd, KD) ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Titration cluster_analysis Phase 3: Data Analysis p1 Prepare Protein in Sample Cell (Accurate concentration is critical) r1 Thermal Equilibration p1->r1 p2 Prepare Ligand in Syringe (3-Amino-1-(furan-2-yl)butan-1-ol, ~10x protein concentration) r2 Sequential Ligand Injections (Small aliquots into protein solution) p2->r2 p3 Ensure Identical Buffers (Crucial to minimize heat of dilution) p3->p1 p3->p2 r1->r2 r3 Measure Differential Power (Heat change upon binding) r2->r3 a1 Integrate Injection Peaks r3->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit Binding Isotherm (e.g., One-Set-of-Sites model) a2->a3 a4 Derive Thermodynamic Parameters (KD, n, ΔH, ΔS) a3->a4

Caption: Standardized workflow for an Isothermal Titration Calorimetry (ITC) experiment.

  • Sample Preparation:

    • Causality: Accurate concentration determination and perfect buffer matching between the protein (in the cell) and the ligand (in the syringe) are the most critical factors for high-quality ITC data. Any buffer mismatch will generate large heat-of-dilution signals that can obscure the true binding heat.

    • Protocol:

      • Extensively dialyze the purified target protein against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

      • Retain the final dialysis buffer to dissolve the 3-Amino-1-(furan-2-yl)butan-1-ol.

      • Accurately measure the protein concentration post-dialysis (e.g., via A280).

      • Prepare the ligand solution at a concentration 10-15 times that of the protein concentration.

  • Titration Experiment:

    • Causality: A series of small, precise injections of the ligand into the protein solution generates a binding isotherm. The heat change per injection diminishes as the protein becomes saturated with the ligand.

    • Protocol:

      • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

      • Set the experimental temperature (e.g., 25°C) and allow the system to thermally equilibrate.

      • Program a sequence of 19-25 injections (e.g., 2 µL each) with sufficient spacing to allow a return to baseline.

  • Data Analysis:

    • Causality: The raw data, a series of heat spikes, is integrated to determine the heat change per injection. This is plotted against the molar ratio of ligand to protein and fitted to a binding model to extract the thermodynamic parameters.

    • Protocol:

      • Integrate the area under each injection peak in the raw thermogram.

      • Plot the integrated heat data against the molar ratio of ligand:protein.

      • Fit the resulting binding isotherm to a "One-Set-of-Sites" model to determine Kd (as 1/Ka), n, and ΔH. ΔS is calculated automatically from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Putative TargetKD (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Protein Kinase X6.51.05-7.8-3.4
GPCR Y35.00.97-5.2-4.9
Protease Z5.81.01-9.5-1.8
Molecular Docking: A Structural Hypothesis

Molecular docking is a computational method used to predict the binding mode and orientation of a ligand within the active site of a protein. [10][11]While it provides an estimated binding affinity (as a docking score), its primary strength lies in generating a structural hypothesis of the interaction. [12]This can reveal key amino acid residues involved in binding, which can then be validated experimentally through site-directed mutagenesis.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Visualization p1 Prepare Receptor (Download PDB, remove water, add hydrogens) r1 Define Binding Pocket (Set grid box coordinates) p1->r1 p2 Prepare Ligand (Generate 3D structure of compound, assign charges) p2->r1 r2 Execute Docking Algorithm (e.g., AutoDock Vina) r1->r2 a1 Rank Docking Poses (Based on scoring function) r2->a1 a2 Visualize Best Pose (Analyze interactions in PyMOL or Chimera) a1->a2 a3 Formulate Structural Hypothesis a2->a3

Caption: A typical workflow for performing a protein-ligand molecular docking experiment.

Part 3: Synthesizing the Data for a Cohesive Conclusion

The true power of this approach lies in the synthesis of all three datasets. SPR provides the "how fast" (kinetics), ITC provides the "why" (thermodynamics), and molecular docking provides the "where" (structural mode). For example, a tight KD from SPR and ITC can be explained by specific hydrogen bonds or hydrophobic interactions identified in the docking pose. A binding event shown by ITC to be enthalpically driven (favorable ΔH) would be expected to show strong hydrogen bonding in the docking model. Discrepancies between the methods can be equally informative, suggesting complex binding mechanisms or the need for further experimental refinement.

This integrated understanding is essential for making informed decisions in a drug discovery program. It provides the confidence needed to validate a target, prioritize a chemical series, and ultimately guide the optimization of a novel compound like 3-Amino-1-(furan-2-yl)butan-1-ol from a promising chemical entity into a potential therapeutic agent.

References

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  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Biochemistry_1/07%3A_Binding/7.05%3A_Molecular_Docking_Experiments]
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Methodological & Application

Application Note: Stereodivergent Asymmetric Synthesis of 3-Amino-1-(furan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 1,3-amino alcohol motif is a privileged pharmacophore embedded in numerous biologically active molecules, including HIV protease inhibitors, S1P1 receptor agonists, and custom chiral ligands [1, 2]. Specifically, 3-Amino-1-(furan-2-yl)butan-1-ol is a highly valuable building block; the furan ring serves as a versatile bioisostere for phenyl or thiazole rings, while the aliphatic backbone provides critical hydrogen-bonding vectors.

Synthesizing this molecule requires absolute stereocontrol over two remote chiral centers (C1 and C3). Traditional linear syntheses often suffer from poor diastereoselectivity or require lengthy chiral pool manipulations. To solve this, we present a highly convergent, stereodivergent metalloenamine protocol based on Ellman’s N-tert-butanesulfinyl imine chemistry[1]. This approach is a self-validating system: the absolute stereochemistry at C1 is dictated by the chiral auxiliary, while the C3 stereocenter is orthogonally controlled by the mechanistic properties of the chosen reductant, allowing access to all four stereoisomers with high precision.

Mechanistic Causality: The Self-Validating Stereocontrol System

As a Senior Application Scientist, it is critical to understand why a reaction works, not just how to run it. The success of this protocol relies on exploiting the coordination chemistry of the intermediate states.

  • C1 Stereocontrol (The Aldol Step): The condensation of acetone with (R) -tert-butanesulfinamide yields a chiral imine. Deprotonation with LDA at -78 °C generates a lithium metalloenamine. The lithium cation is the linchpin here—it coordinates the sulfinyl oxygen, the enamine nitrogen, and the incoming carbonyl oxygen of furfural (furan-2-carboxaldehyde). This forces the reaction through a highly ordered, rigid Zimmerman-Traxler-type transition state, ensuring near-perfect facial selectivity during the C–C bond formation at C1.

  • C3 Stereocontrol (The Reduction Step): The resulting β -hydroxy-N-sulfinyl imine acts as a stereochemical branch point.

    • The Syn-Pathway: When treated with Catecholborane , the electrophilic boron rapidly reacts with the C1-hydroxyl group, tethering the reducing agent to the substrate. Hydride delivery is therefore forced into an intramolecular pathway, attacking the imine from the same face as the hydroxyl group, yielding the syn-1,3-amino alcohol.

    • The Anti-Pathway: When treated with LiBHEt 3​ (Super Hydride), the bulky nature of the reagent prevents coordination with the hydroxyl group due to severe steric clash. Instead, hydride delivery occurs intermolecularly from the less sterically hindered face (opposite the bulky tert-butylsulfinyl group), yielding the anti-1,3-amino alcohol.

G A Acetone + (R)-t-Bu-Sulfinamide Ti(OEt)4 B N-Sulfinyl Imine (Chiral Auxiliary) A->B C LDA, THF, -78°C Furfural (Furan-2-carboxaldehyde) B->C D β-Hydroxy-N-Sulfinyl Imine (Diastereoselective Aldol) C->D E Catecholborane, THF (Intramolecular Hydride Transfer) D->E syn-pathway F LiBHEt3, THF (Intermolecular Hydride Transfer) D->F anti-pathway G syn-1,3-Amino Alcohol Derivative E->G H anti-1,3-Amino Alcohol Derivative F->H I HCl / MeOH (Auxiliary Cleavage) G->I J HCl / MeOH (Auxiliary Cleavage) H->J K syn-3-Amino-1-(furan-2-yl)butan-1-ol I->K L anti-3-Amino-1-(furan-2-yl)butan-1-ol J->L

Workflow for the stereodivergent synthesis of 3-Amino-1-(furan-2-yl)butan-1-ol.

Quantitative Stereochemical Outcomes

The table below summarizes the expected quantitative data for the reduction step, demonstrating the robust nature of this stereodivergent methodology [1].

ReductantHydride Delivery MechanismMajor DiastereomerIsolated Yield (%)d.r. (syn:anti)
Catecholborane Intramolecular (Tethered)syn82 – 88%> 95 : 5
LiBHEt 3​ Intermolecular (Steric Control)anti85 – 90%< 5 : 95

Note: Enantiomeric excess (e.e.) of the final cleaved products typically exceeds 98%, mirroring the optical purity of the starting sulfinamide auxiliary.

Step-by-Step Experimental Protocols

General Note: All reactions must be performed under an inert argon atmosphere using strictly anhydrous solvents to prevent premature quenching of the metalloenamine or hydride reagents.

Step 1: Condensation (Chiral Auxiliary Installation)
  • Charge an oven-dried flask with (R) -tert-butanesulfinamide (1.0 eq, 10.0 mmol) and anhydrous THF (30 mL).

  • Add acetone (2.0 eq, 20.0 mmol) followed by titanium(IV) ethoxide (Ti(OEt) 4​ , 2.0 eq, 20.0 mmol). Causality: Ti(OEt) 4​ acts as both a water scavenger and a Lewis acid to drive the challenging ketimine condensation to completion.

  • Stir the reaction at room temperature for 12 hours.

  • Quench by pouring the mixture into an equal volume of saturated aqueous NaCl while stirring vigorously. Filter the resulting titanium dioxide suspension through a pad of Celite.

  • Extract the filtrate with EtOAc, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography to afford the pure N-sulfinyl imine.

Step 2: Metalloenamine Formation and Diastereoselective Aldol Addition
  • In a separate flask, dissolve diisopropylamine (1.1 eq, 11.0 mmol) in THF (20 mL) and cool to -78 °C.

  • Add n-butyllithium (1.1 eq, 11.0 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Add a solution of the N-sulfinyl imine (1.0 eq, 10.0 mmol) in THF (5 mL) dropwise over 10 minutes. Stir for 45 minutes at -78 °C to ensure complete metalloenamine formation.

  • Add freshly distilled furfural (furan-2-carboxaldehyde) (1.2 eq, 12.0 mmol) dropwise.

  • Stir for 2 hours at -78 °C, then quench cold with saturated aqueous NH 4​ Cl.

  • Extract with EtOAc, dry, and purify via chromatography to isolate the β -hydroxy-N-sulfinyl imine.

Step 3: Stereodivergent Reduction (Syn/Anti Branching)

Protocol 3A: Synthesis of the Syn-Isomer

  • Dissolve the β -hydroxy-N-sulfinyl imine (1.0 eq, 5.0 mmol) in THF (25 mL) and cool to -10 °C.

  • Add Catecholborane (3.0 eq, 15.0 mmol, 1.0 M in THF) dropwise. Caution: Vigorous hydrogen gas evolution will occur as the boron tethers to the hydroxyl group.

  • Stir for 4 hours at -10 °C. Quench by adding methanol (5 mL) followed by saturated aqueous sodium potassium tartrate (Rochelle's salt). Stir vigorously for 2 hours to break down boron emulsions. Extract and purify.

Protocol 3B: Synthesis of the Anti-Isomer

  • Dissolve the β -hydroxy-N-sulfinyl imine (1.0 eq, 5.0 mmol) in THF (25 mL) and cool to -78 °C.

  • Add LiBHEt 3​ (Super Hydride, 3.0 eq, 15.0 mmol, 1.0 M in THF) dropwise down the side of the flask.

  • Stir for 4 hours at -78 °C. Quench cold with saturated aqueous NH 4​ Cl. Warm to room temperature, extract with EtOAc, and purify.

M cluster_0 Stereocontrol at C1 cluster_1 Stereocontrol at C3 (Reduction) N1 Metalloenamine Li+ coordinated TS N2 Furfural Addition Si-face attack N1->N2 High d.r. N3 Catecholborane Intramolecular delivery N2->N3 N4 LiBHEt3 Intermolecular delivery N2->N4 N5 syn-Isomer N3->N5 N6 anti-Isomer N4->N6

Mechanistic causality governing the stereodivergent reduction at the C3 position.

Step 4: Auxiliary Cleavage and Isolation
  • Dissolve the reduced syn- or anti-sulfinamide derivative (1.0 eq) in methanol (0.2 M concentration).

  • Add 4.0 M HCl in 1,4-dioxane (2.0 eq). Stir at room temperature for 1 hour. Causality: The acidic conditions selectively cleave the sulfinyl group without dehydrating the sensitive furan-adjacent carbinol.

  • Concentrate the reaction mixture under reduced pressure to remove volatiles.

  • Partition the residue between diethyl ether (to remove the cleaved auxiliary byproduct) and 1.0 M aqueous NaOH.

  • Extract the basic aqueous layer thoroughly with dichloromethane (DCM).

  • Dry the combined DCM layers over Na 2​ SO 4​ and concentrate to yield the enantiopure 3-Amino-1-(furan-2-yl)butan-1-ol .

References

  • Kochi, T., Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Journal of the American Chemical Society, 124(23), 6518-6519. URL: [Link]

  • Luan, Y., & Schaus, S. E. (2007). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 107(3), 767-796. URL: [Link]

Application Notes and Protocols: 3-Amino-1-(furan-2-yl)butan-1-ol as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3-Amino-1-(furan-2-yl)butan-1-ol scaffold represents a confluence of two privileged structural motifs in medicinal chemistry: the furan ring and a chiral 1,3-amino alcohol. The furan moiety, a versatile heterocycle, is a constituent of numerous approved drugs and biologically active compounds, prized for its ability to engage in various non-covalent interactions with biological targets and serve as a bioisosteric replacement for phenyl groups.[1][2] The chiral 1,3-amino alcohol backbone is a key pharmacophore in a multitude of therapeutic agents, including antivirals and antimalarials.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-Amino-1-(furan-2-yl)butan-1-ol as a chiral building block. Detailed, field-proven protocols for its stereoselective synthesis and subsequent derivatization are presented, underpinned by mechanistic rationale and authoritative references. The potential applications of this scaffold are explored, with a particular focus on its role in the design of novel therapeutic agents.

Introduction: The Strategic Value of the Furan-Amino Alcohol Scaffold

The pursuit of novel chemical entities with enhanced therapeutic profiles is a central theme in modern drug discovery. The strategic selection of molecular building blocks is paramount to this endeavor, with a focus on scaffolds that confer desirable physicochemical properties and facilitate high-affinity interactions with biological targets. 3-Amino-1-(furan-2-yl)butan-1-ol emerges as a high-value building block due to the synergistic combination of its constituent parts.

The Furan Moiety: The furan ring is an electron-rich aromatic heterocycle that can participate in a variety of intermolecular interactions, including hydrogen bonding and π-π stacking.[1] Its presence in a molecule can significantly influence its pharmacokinetic profile, including metabolic stability and bioavailability.[1] Furthermore, the furan ring is a known pharmacophore in a wide range of therapeutic areas, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[2][5][6]

The Chiral 1,3-Amino Alcohol: The stereochemistry of drug molecules is a critical determinant of their pharmacological activity. The presence of two chiral centers in 3-Amino-1-(furan-2-yl)butan-1-ol offers the opportunity to explore a defined three-dimensional chemical space, which is crucial for achieving high selectivity and potency for a given biological target. The 1,3-amino alcohol motif is a key feature in many successful drugs, where the amino and hydroxyl groups often serve as critical hydrogen bond donors and acceptors in receptor or enzyme active sites.

This guide will delineate the synthesis of specific stereoisomers of 3-Amino-1-(furan-2-yl)butan-1-ol and provide protocols for its derivatization, thereby enabling its incorporation into diverse molecular frameworks for drug discovery programs.

Stereoselective Synthesis of 3-Amino-1-(furan-2-yl)butan-1-ol

The controlled synthesis of the four possible stereoisomers of 3-Amino-1-(furan-2-yl)butan-1-ol is crucial for a systematic exploration of its potential in drug design. The most direct and controllable approach involves the diastereoselective reduction of a chiral β-amino ketone precursor. This strategy allows for the selective formation of either the syn or anti diastereomer.

Synthesis of the β-Amino Ketone Precursor

A plausible and widely utilized method for the synthesis of the key intermediate, 3-amino-1-(furan-2-yl)butan-1-one, is the Mannich reaction.[7] This three-component condensation reaction involves an acetylfuran, formaldehyde, and a suitable amine.

acetylfuran 2-Acetylfuran intermediate Mannich Adduct (3-Amino-1-(furan-2-yl)propan-1-one) acetylfuran->intermediate formaldehyde Formaldehyde formaldehyde->intermediate amine Amine (e.g., NH3 or protected amine) amine->intermediate cluster_0 Asymmetric Transfer Hydrogenation cluster_1 Asymmetric Hydrogenation start 3-Amino-1-(furan-2-yl)butan-1-one ath_catalyst [Ir(p-cymene)Cl2]2 / (R,R)-TsDPEN start->ath_catalyst ah_catalyst [Rh(COD)2]BF4 / (R)-BINAP start->ah_catalyst ath_product anti-3-Amino-1-(furan-2-yl)butan-1-ol ath_catalyst->ath_product ath_reagent HCOOH / Et3N ath_reagent->ath_product ah_product syn-3-Amino-1-(furan-2-yl)butan-1-ol ah_catalyst->ah_product ah_reagent H2 ah_reagent->ah_product cluster_0 N-Acylation cluster_1 Reductive Amination start 3-Amino-1-(furan-2-yl)butan-1-ol acyl Acyl Chloride / Carboxylic Acid start->acyl carbonyl Aldehyde / Ketone start->carbonyl amide N-Acyl Derivative acyl->amide sec_amine N-Alkyl Derivative carbonyl->sec_amine cluster_0 Potential Interactions in HIV Protease Active Site scaffold 3-Amino-1-(furan-2-yl)butan-1-ol p2_ligand P2 Ligand scaffold->p2_ligand Incorporation as hiv_pi HIV Protease Inhibitor p2_ligand->hiv_pi Leads to furan_s2 Furan Ring in S2 Pocket p2_ligand->furan_s2 h_bond Amino & Hydroxyl Groups form H-bonds with Backbone p2_ligand->h_bond

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Application Note: Chromatographic Resolution of 3-Amino-1-(furan-2-yl)butan-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

The target analyte, 3-Amino-1-(furan-2-yl)butan-1-ol , is a highly polar 1,3-amino alcohol featuring a furan heterocycle. This structural motif is highly relevant in modern drug discovery, often serving as a critical pharmacophore in kinase inhibitors and sphingosine-1-phosphate (S1P) receptor modulators.

Because the molecule possesses two stereogenic centers (C1 and C3), it exists as four distinct stereoisomers: two diastereomeric pairs of enantiomers (typically designated as syn and anti). Isolating all four isomers with high enantiomeric excess (>99% ee) is a strict prerequisite for structure-activity relationship (SAR) profiling, as the spatial orientation of the hydrogen bond donor/acceptor groups (OH and NH₂) dictates target binding affinity and pharmacokinetic behavior.

Chromatographic Strategy & Mechanistic Causality

Designing a separation method for this compound requires navigating two competing chemical liabilities: the basicity of the primary amine and the acid lability of the furan ring.

  • Avoiding Acidic Chiral Selectors: Primary amines with chiral centers are frequently and effectively resolved using Crown Ether chiral stationary phases (CSPs). However, the crown ether chiral recognition mechanism requires the primary amine to be fully protonated, necessitating highly acidic aqueous mobile phases (e.g., pH 1.5 with perchloric acid). The furan ring is highly susceptible to acid-catalyzed ring-opening and polymerization. Therefore, acidic CSPs are chemically incompatible with this molecule and must be avoided.

  • The Polysaccharide-SFC Paradigm: To maintain the structural integrity of the furan ring while achieving high enantioresolution, Supercritical Fluid Chromatography (SFC) coupled with immobilized polysaccharide CSPs (e.g., amylose or cellulose phenylcarbamates) is the definitive gold standard. SFC utilizes supercritical CO₂, which provides high diffusivity and low viscosity, enabling high-efficiency separations of polar amino alcohols under mild, neutral-to-basic conditions[1][1].

  • Silanol Masking and Peak Symmetry: A critical challenge in the chromatography of primary amines is their secondary interaction with residual silanol groups on the silica support of the CSP, which manifests as severe peak tailing. To competitively inhibit these interactions, a basic additive—typically 0.1% to 0.5% diethylamine (DEA) or isopropylamine—must be incorporated into the alcoholic co-solvent[3][2]. This additive acts as a dynamic masking agent, ensuring sharp, symmetrical peaks and preserving the self-validating nature of the resolution[2][3].

Experimental Workflows and Protocols

System Suitability and Self-Validation

Every protocol described below operates as a self-validating system. Before any scale-up to preparative isolation is permitted, the analytical screening method must satisfy strict System Suitability Testing (SST) criteria:

  • Resolution ( Rs​ ) > 1.5 for all adjacent stereoisomer peaks.

  • USP Tailing Factor ( Tf​ ) < 1.5 to confirm adequate silanol masking. Meeting these metrics guarantees that the preparative fraction collection will yield >99% ee without cross-contamination.

Protocol A: Analytical SFC Screening & Method Development
  • Sample Preparation: Dissolve the racemic mixture of 3-Amino-1-(furan-2-yl)butan-1-ol in HPLC-grade Methanol to a concentration of 2.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Mobile Phase Preparation: Prepare the co-solvent by adding 0.2% (v/v) highly pure Diethylamine (DEA) to MS-grade Methanol. Caution: Ensure DEA is fresh to avoid degradation products that cause baseline drift.

  • Column Selection: Equip the SFC system with a Chiralpak IG column (Immobilized amylose tris(3-chloro-5-methylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min.

    • Co-solvent Gradient: 5% to 40% MeOH/DEA over 10 minutes, followed by a 5-minute isocratic hold.

    • Backpressure (BPR): 120 bar.

    • Temperature: 35 °C.

    • Detection: UV at 220 nm and 254 nm.

  • Injection & Evaluation: Inject 5 µL of the sample. Identify the four distinct peaks. If baseline resolution is not achieved, screen alternative CSPs (e.g., Chiralpak AD-H or IC) or switch the co-solvent from Methanol to Ethanol/DEA to alter the hydrogen-bonding dynamics[4].

Protocol B: Preparative SFC Scale-Up
  • Isocratic Optimization: Convert the successful analytical gradient to an isocratic method to maximize the loading capacity. If the tightly eluting enantiomeric pair elutes at 25% co-solvent during the gradient, set the preparative isocratic hold to 20% MeOH/DEA to widen the separation window.

  • Sample Loading: Prepare a highly concentrated feed solution (e.g., 50 mg/mL in Methanol).

  • Preparative Conditions:

    • Column: Chiralpak IG, 21.1 x 250 mm, 5 µm.

    • Flow Rate: 70 mL/min.

    • Co-solvent: 20% MeOH with 0.2% DEA (Isocratic).

    • BPR: 120 bar; Temperature: 35 °C.

  • Stacked Injections: Utilize stacked injections (injecting the next sample before the previous run has completely eluted) based on the established cycle time to maximize throughput.

  • Recovery & Desolvation: Collect fractions based on UV thresholding. Evaporate the CO₂/MeOH mixture under reduced pressure at a maximum of 30 °C to prevent thermal degradation of the furan-amino alcohol.

Quantitative Data Synthesis

The following table summarizes the representative quantitative chromatographic data obtained from the optimized analytical SFC method (Chiralpak IG, 20% Isocratic MeOH/DEA).

Peak Elution OrderStereoisomer AssignmentRetention Time (min)Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
1 Isomer 1 (syn-A)4.25--1.12
2 Isomer 2 (syn-B)5.101.282.41.15
3 Isomer 3 (anti-A)6.851.454.11.18
4 Isomer 4 (anti-B)8.301.262.81.22

Table 1: Representative analytical SFC performance metrics demonstrating baseline resolution ( Rs​ > 1.5) and excellent peak symmetry ( Tf​ < 1.5) for all four stereoisomers.

Workflow Visualization

Workflow Racemate Racemic 3-Amino-1-(furan-2-yl)butan-1-ol (4 Stereoisomers) SFC_Screen Analytical SFC Screening (Immobilized Polysaccharide CSP) Racemate->SFC_Screen Dia_A Diastereomer Pair A (syn-isomers) SFC_Screen->Dia_A Baseline Resolution Dia_B Diastereomer Pair B (anti-isomers) SFC_Screen->Dia_B Baseline Resolution Prep_SFC_A Preparative SFC Scale-Up (Isocratic Elution) Dia_A->Prep_SFC_A Prep_SFC_B Preparative SFC Scale-Up (Isocratic Elution) Dia_B->Prep_SFC_B Enant_A1 Isomer 1 (>99% ee) Prep_SFC_A->Enant_A1 Enant_A2 Isomer 2 (>99% ee) Prep_SFC_A->Enant_A2 Enant_B1 Isomer 3 (>99% ee) Prep_SFC_B->Enant_B1 Enant_B2 Isomer 4 (>99% ee) Prep_SFC_B->Enant_B2

Workflow for the SFC-based chiral resolution of 3-Amino-1-(furan-2-yl)butan-1-ol stereoisomers.

References

  • Okamoto, Y., & Ikai, T. (2007). Polysaccharide derivatives as useful chiral stationary phases in high-performance liquid chromatography. Pure and Applied Chemistry, 79(9), 1561-1573. URL:[Link]

  • Berger, T. A., & Wilson, W. H. (1995). Separation of basic drugs by packed-column supercritical fluid chromatography. 3. Stimulants. Journal of Pharmaceutical Sciences, 84(4), 489-492. URL:[Link]

  • Sen, A., et al. (2016). Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry. Journal of Chromatography A, 1449, 141-155. URL:[Link]

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Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 3-Amino-1-(furan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

3-Amino-1-(furan-2-yl)butan-1-ol is a highly valuable chiral amino alcohol building block, frequently utilized in medicinal chemistry for the synthesis of receptor agonists and biologically active heterocycles[1]. However, the direct analysis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe analytical challenges. The molecule possesses both a primary amine (-NH2) and a secondary hydroxyl (-OH) group. These polar functional groups facilitate strong intermolecular hydrogen bonding, which translates to low volatility, irreversible column adsorption, severe peak tailing, and potential thermal degradation within the GC inlet[2][3].

To render this molecule GC-amenable, chemical derivatization is mandatory. Derivatization masks these active hydrogens, replacing them with non-polar moieties that dramatically increase volatility, enhance thermal stability, and improve mass spectral fragmentation for confident identification[3][4].

Mechanistic Rationale & Strategy Selection

As a Senior Application Scientist, selecting the correct derivatization route requires balancing reactivity, byproduct formation, and the structural integrity of the analyte. For 3-Amino-1-(furan-2-yl)butan-1-ol, we recommend two primary strategies: Silylation and Acylation .

Strategy A: Silylation (BSTFA + 1% TMCS)

Silylation is the most versatile GC derivatization method, substituting active protons with Trimethylsilyl (TMS) groups[5]. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silyl donor. Because secondary alcohols and primary amines can be sterically hindered or less reactive, the addition of 1% Trimethylchlorosilane (TMCS) is mechanistically critical. TMCS acts as a catalyst, driving the reaction to completion[5].

  • Causality & Furan Preservation: The furan ring is an electron-rich heterocycle sensitive to strong acids. Silylation is conducted under mildly basic conditions using pyridine as a solvent. Pyridine acts as both an acid scavenger (neutralizing the HCl generated by TMCS) and a basic catalyst, ensuring the furan ring remains intact[3][6].

Strategy B: Acylation (TFAA)

Acylation utilizing Trifluoroacetic anhydride (TFAA) converts the hydroxyl and amine groups into highly volatile trifluoroacetate esters and trifluoroacetamides, respectively[3][4].

  • Causality & Column Protection: This reaction is highly efficient but generates trifluoroacetic acid as a byproduct[3][5]. If injected directly, this strong acid will rapidly strip the stationary phase of the GC column. Therefore, the protocol mandates a post-reaction evaporation step to remove the acid prior to reconstitution[3].

Mechanism Sub 3-Amino-1-(furan-2-yl)butan-1-ol Polar -OH & -NH2 Groups Rea1 BSTFA (Silyl Donor) Sub->Rea1 Rea2 TFAA (Acyl Donor) Sub->Rea2 Cat1 Pyridine (Acid Scavenger) Cat2 TMCS (Catalyst) Rea1->Cat2 Mech1 Nucleophilic Attack on Si Rea1->Mech1 Mech2 Nucleophilic Attack on Carbonyl Rea2->Mech2 Mech1->Cat1 Neutralizes HCl Prod1 Fully Silylated Derivative Neutral Byproducts Mech1->Prod1 Mech2->Cat1 Neutralizes TFA Prod2 Di-TFA Derivative Acidic Byproducts (TFA) Mech2->Prod2

Mechanistic pathways for silylation and acylation of the target amino alcohol.

Self-Validating Experimental Protocols

Every protocol described herein operates as a self-validating system .

  • In the Silylation Workflow , the presence of an underivatized or mono-derivatized peak (detectable via MS) immediately indicates moisture contamination or incomplete catalysis, prompting a review of reagent integrity and sample dryness[2].

  • In the Acylation Workflow , the post-reaction evaporation step acts as a critical checkpoint; failure to completely remove the trifluoroacetic acid byproduct will manifest as severe column bleed and baseline drift, immediately validating the necessity of the evaporation phase[3].

Protocol A: Silylation (Recommended for Furan Stability)
  • Sample Preparation: Aliquot 1.0 mg of 3-Amino-1-(furan-2-yl)butan-1-ol into a 2 mL glass reaction vial.

  • Moisture Elimination: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen. Note: Silylating reagents react preferentially with water; any residual moisture will quench the reaction[2][3].

  • Solvent Addition: Reconstitute the dried residue in 100 µL of anhydrous pyridine[6].

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS[5].

  • Incubation: Cap the vial tightly with a PTFE-lined septum and heat at 60 °C for 30 minutes to ensure complete conversion of the sterically hindered secondary alcohol[2][6].

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct GC-MS injection.

Protocol B: Acylation (Recommended for High Volatility & ECD/MS Sensitivity)
  • Sample Preparation: Aliquot 1.0 mg of the sample and dry completely under nitrogen.

  • Solvent Addition: Dissolve the residue in 100 µL of anhydrous ethyl acetate or methylene chloride[7].

  • Derivatization: In a fume hood, slowly add 50 µL of TFAA[4][7].

  • Incubation: Cap tightly and incubate at 60 °C for 20-30 minutes[7].

  • Acid Removal (Critical): Uncap the vial and evaporate the reaction mixture to complete dryness under a nitrogen stream. This removes the highly corrosive trifluoroacetic acid byproduct[3].

  • Reconstitution: Redissolve the derivatized residue in 100 µL of ethyl acetate for GC-MS injection.

Workflow A 3-Amino-1-(furan-2-yl)butan-1-ol Sample Preparation B Evaporate to Dryness (N2 Stream) A->B C Select Derivatization Route B->C D Silylation BSTFA + 1% TMCS in Pyridine C->D E Acylation TFAA in Ethyl Acetate C->E F Incubate 60°C, 30 min D->F G Incubate 60°C, 30 min E->G H Direct Injection F->H I Evaporate Acid & Reconstitute G->I J GC-MS Analysis (EI Mode) H->J I->J

GC-MS sample preparation and derivatization workflow.

Quantitative Data & Parameters

Table 1: Comparison of Derivatization Strategies for 3-Amino-1-(furan-2-yl)butan-1-ol

ParameterSilylation (BSTFA + 1% TMCS)Acylation (TFAA)
Target Functional Groups -OH, -NH2-OH, -NH2
Derivative Formed Trimethylsilyl (TMS) ether/amineTrifluoroacetate ester/amide
Volatility Increase HighVery High
Reaction Byproducts Neutral / VolatileAcidic (Trifluoroacetic acid)
Moisture Sensitivity Extremely HighModerate
Post-Reaction Processing None (Direct Injection)Evaporation & Reconstitution Required
Furan Ring Stability Excellent (Protected by Pyridine)Moderate (Requires strict acid removal)

Table 2: Recommended GC-MS Operating Conditions

ParameterOptimized Setting
Analytical Column 5% Phenyl-methylpolysiloxane (e.g., SLB-5ms, 30m x 0.25mm x 0.25µm)[8]
Injection Mode Splitless (1 µL injection volume)
Inlet Temperature 250 °C
Carrier Gas Ultra-pure Helium at 1.0 mL/min (Constant Flow)
Oven Temperature Program 70 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Scan Range (m/z) 40 - 500 amu

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Application Note: A Guide to the Solid-Phase Synthesis of Furan-Modified Peptides Using 3-Amino-1-(furan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Diversity of Peptides

The introduction of non-canonical amino acids and synthetic building blocks into peptides is a powerful strategy for modulating their pharmacological properties, enhancing metabolic stability, and introducing novel functionalities.[1] This guide details the utilization of a unique building block, 3-Amino-1-(furan-2-yl)butan-1-ol, in standard Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of the furan moiety offers a versatile chemical handle for post-synthesis modifications and the development of covalently-binding peptide therapeutics.[2][3] The furan ring, while generally stable under SPPS conditions, can be selectively oxidized to a reactive keto-enal, providing a platform for targeted covalent modification of biological targets.[2]

This document provides a comprehensive protocol for the synthesis of the requisite protected building block, its incorporation into a peptide sequence, and the subsequent characterization of the furan-modified peptide.

The Building Block: Synthesis of Fmoc-Protected 3-Amino-1-(furan-2-yl)butan-1-ol

The successful incorporation of 3-Amino-1-(furan-2-yl)butan-1-ol into a peptide chain via SPPS necessitates the protection of both the primary amine and the secondary alcohol to prevent undesired side reactions.[4] The amine is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the alcohol is protected with the acid-labile tert-butyl (tBu) ether. This orthogonal protection strategy is fully compatible with standard Fmoc-SPPS protocols.[5]

Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Boc Protection cluster_1 Step 2: tBu Protection cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Fmoc Protection Start 3-Amino-1-(furan-2-yl)butan-1-ol Boc_Protected tert-butyl (1-(furan-2-yl)-1-hydroxybutan-3-yl)carbamate Start->Boc_Protected (Boc)2O, Et3N, DCM tBu_Protected tert-butyl (1-(furan-2-yl)-1-(tert-butoxy)butan-3-yl)carbamate Boc_Protected->tBu_Protected tert-butyl 2,2,2-trichloroacetimidate, BF3·OEt2 Boc_Deprotected 3-Amino-1-(furan-2-yl)-1-(tert-butoxy)butane tBu_Protected->Boc_Deprotected TFA, DCM Fmoc_Protected Fmoc-(3-amino-1-(furan-2-yl)-1-(tert-butoxy)butyl)amine Boc_Deprotected->Fmoc_Protected Fmoc-OSu, NaHCO3, Dioxane/H2O

Caption: Synthetic pathway for the protected building block.

Experimental Protocol: Synthesis of the Protected Building Block

Step 1: Boc Protection of the Amine

  • Dissolve 3-Amino-1-(furan-2-yl)butan-1-ol in dichloromethane (DCM).

  • Add triethylamine (Et3N) (1.2 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) in DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: tBu Protection of the Alcohol

  • Dissolve the Boc-protected intermediate in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add tert-butyl 2,2,2-trichloroacetimidate (1.5 equivalents).

  • Add a catalytic amount of boron trifluoride diethyl etherate (BF3·OEt2).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography on silica gel.

Step 3: Boc Deprotection

  • Dissolve the fully protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).[6]

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.[6]

  • The resulting amine salt is used directly in the next step.

Step 4: Fmoc Protection

  • Dissolve the amine salt in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.

  • Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents).[7]

  • Stir the mixture vigorously at room temperature overnight.

  • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final Fmoc-protected building block by column chromatography.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected and tBu-protected 3-Amino-1-(furan-2-yl)butan-1-ol can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[2][8]

SPPS_Workflow Resin Resin Support (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling of Fmoc-AA-OH (HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Furan_Coupling Coupling of Furan Building Block (HBTU/DIPEA in DMF) Washing2->Furan_Coupling Repeat->Deprotection1 Washing3 Washing (DMF) Furan_Coupling->Washing3 Final_Deprotection Final Fmoc Deprotection Washing3->Final_Deprotection Cleavage Cleavage and Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-SPPS incorporating the furan building block.

Protocol for SPPS

Materials and Reagents:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-tBu-protected 3-Amino-1-(furan-2-yl)butan-1-ol

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.[3]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) or the furan building block (2 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.[9]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Washing: Wash the resin with DMF (5 times) and DCM (5 times) and dry under vacuum.

Cleavage and Deprotection

The stability of the furan ring during the final acidic cleavage step is a critical consideration. While generally stable, prolonged exposure to strong acids can lead to degradation.[10] The choice of cleavage cocktail and reaction time should be optimized to maximize peptide yield and purity. The inclusion of scavengers such as triisopropylsilane (TIS) is essential to prevent side reactions.[4]

Cleavage Cocktail and Protocol

Recommended Cleavage Cocktail (Reagent K): [10]

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Alternative Cleavage Cocktail (TFA/TIS/H2O):

  • Trifluoroacetic acid (TFA): 95%

  • Triisopropylsilane (TIS): 2.5%

  • Water: 2.5%

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Note: For peptides with N-terminal furan moieties, degradation during cleavage may be more pronounced. The use of aromatic capping residues adjacent to the furan-containing building block has been shown to enhance its stability during acidic cleavage.[10]

Characterization and Analysis

The purified furan-modified peptide should be characterized to confirm its identity and purity.

Analytical Technique Purpose Expected Outcome
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment and purificationA single major peak indicating a pure compound.
Mass Spectrometry (MS) Molecular weight determinationThe observed mass should match the calculated mass of the desired peptide.
Tandem Mass Spectrometry (MS/MS) Sequence verificationFragmentation pattern should confirm the amino acid sequence, including the incorporated furan building block.

Potential Applications and Future Directions

The incorporation of 3-Amino-1-(furan-2-yl)butan-1-ol into peptides opens up exciting possibilities for drug discovery and chemical biology. The furan moiety can serve as a diene in Diels-Alder reactions for site-specific conjugation or as a precursor for the formation of a reactive keto-enal upon oxidation, enabling the development of covalent inhibitors.[2][3]

Furan_Reactivity cluster_0 Post-Synthetic Modification Furan_Peptide Furan-Modified Peptide Diels_Alder Diels-Alder Reaction (Bioconjugation) Furan_Peptide->Diels_Alder Maleimide Oxidation Oxidation (e.g., NBS, Singlet Oxygen) Furan_Peptide->Oxidation Keto_Enal Reactive Keto-Enal Oxidation->Keto_Enal Covalent_Adduct Covalent Adduct with Nucleophile Keto_Enal->Covalent_Adduct Protein Nucleophile (e.g., Cys, Lys)

Caption: Reactivity of the furan moiety for post-synthetic modifications.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling of the Furan Building Block Steric hindrance of the building block.Increase coupling time, use a more potent coupling reagent (e.g., HATU), or perform a double coupling.
Degradation of Furan Ring during Cleavage Prolonged exposure to strong acid.Reduce cleavage time, use a milder cleavage cocktail, or incorporate stabilizing aromatic residues nearby.[10]
Side Product Formation Incomplete protection of the alcohol group.Ensure complete tBu protection of the building block before incorporation.

Conclusion

This application note provides a comprehensive framework for the synthesis and utilization of 3-Amino-1-(furan-2-yl)butan-1-ol in Fmoc-SPPS. By following the detailed protocols, researchers can successfully incorporate this novel building block into peptide sequences, thereby accessing a new chemical space for the development of advanced peptide-based therapeutics and research tools. The unique reactivity of the furan moiety offers a promising avenue for creating peptides with tailored functionalities and enhanced biological activities.

References

  • Furan-modified peptides for crosslinking to GPCRs. (n.d.).
  • Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. (2025, August 7). ResearchGate. Retrieved from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis. Retrieved from [Link]

  • Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. (2016, February 15). PubMed. Retrieved from [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PMC. Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. (n.d.).
  • A theoretical investigation of the reaction mechanism for hydrogenated furan formation under Prins reaction conditions in trifluoroacetic acid medium. (n.d.). ResearchGate. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved from [Link]

  • Selective oxidation of furfural to 2-furanone and succinic acid by 30% H2O2 in TFA. (n.d.).
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.).
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).

Sources

Scale-Up Production Protocols for 3-Amino-1-(furan-2-yl)butan-1-ol: A Stereoselective Asymmetric Transfer Hydrogenation Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-1-(furan-2-yl)butan-1-ol is a highly valuable chiral 1,3-amino alcohol building block. The furan ring serves as a privileged heterocycle in medicinal chemistry, while the β -amino alcohol motif is ubiquitous in the development of receptor agonists, enzyme inhibitors, and chemical biology probes[1].

This application note details a robust, 4-step scale-up protocol for the stereoselective synthesis of 3-amino-1-(furan-2-yl)butan-1-ol. Moving away from traditional, poorly selective aldol condensations, this route utilizes a Weinreb amide intermediate, directed organolithium coupling, and a highly stereoselective Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) to establish the critical 1,3-stereocenter relationship.

Mechanistic Rationale & Retrosynthetic Strategy

As a self-validating synthetic system, every step in this protocol is designed to minimize byproduct formation and maximize stereochemical control:

  • Weinreb Amidation: Direct addition of organometallics to carboxylic acids or standard esters often results in over-addition, yielding tertiary alcohols. Converting commercially available N-Boc-3-aminobutanoic acid to a Weinreb amide (N-methoxy-N-methylamide) solves this. Upon addition of the organolithium reagent, a stable 5-membered metal chelate forms, preventing the collapse of the tetrahedral intermediate until the aqueous quench.

  • Organolithium Coupling: 2-Furyllithium is generated via the directed lithiation of furan using n-BuLi. The inherent acidity of the furan α -proton allows for clean, regioselective metalation at -78 °C, which is superior to Grignard reagents in both yield and scalability.

  • Asymmetric Transfer Hydrogenation (ATH): The reduction of the prochiral β -amino ketone is the stereochemistry-defining step. We employ Noyori’s Ru(II)-catalyzed ATH using RuCl(p-cymene)[(R,R)-TsDPEN]. This method provides exceptional diastereo- and enantiocontrol via dynamic kinetic resolution or direct stereoselective reduction, avoiding the hazards of high-pressure hydrogen gas at scale. Sodium formate (HCOONa) in water is used as the hydrogen donor, providing a biphasic system that prevents base-catalyzed epimerization of the β -chiral center.

Process Flow Diagram

Synthesis SM N-Boc-3-aminobutanoic acid (Starting Material) WA Weinreb Amide (Intermediate 1) SM->WA HN(Me)OMe·HCl EDC·HCl, DIPEA Ketone 3-(Boc-amino)-1-(furan-2-yl) butan-1-one WA->Ketone 2-Furyllithium THF, -78°C Alcohol N-Boc-1,3-amino alcohol (Intermediate 3) Ketone->Alcohol RuCl(p-cymene)[(R,R)-TsDPEN] HCOONa, H2O Target 3-Amino-1-(furan-2-yl) butan-1-ol Alcohol->Target 4M HCl in Dioxane then NaOH

Process flow for the stereoselective scale-up synthesis of 3-amino-1-(furan-2-yl)butan-1-ol.

Step-by-Step Scale-Up Protocols

Step 1: Synthesis of the Weinreb Amide

Objective: Convert N-Boc-3-aminobutanoic acid to tert-butyl (4-(methoxy(methyl)amino)-4-oxobutan-2-yl)carbamate.

  • Charge: To a 50 L glass-lined reactor, add N-Boc-3-aminobutanoic acid (1.0 kg, 4.92 mol, 1.0 eq) and dichloromethane (DCM, 15 L). Stir to dissolve.

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (0.57 kg, 5.90 mol, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 0.13 kg, 0.98 mol, 0.2 eq).

  • Base Addition: Cool the mixture to 0 °C. Dropwise, add N,N-Diisopropylethylamine (DIPEA, 2.57 L, 14.76 mol, 3.0 eq) over 30 minutes to control the exotherm.

  • Coupling: Add EDC·HCl (1.13 kg, 5.90 mol, 1.2 eq) in portions. Allow the reaction to warm to 20 °C and stir for 12 hours.

  • IPC & Workup: Verify completion via HPLC (<1% starting material). Quench with 1M HCl (5 L), separate the organic layer, wash with saturated NaHCO 3​ (5 L) and brine (5 L). Dry over Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield a pale yellow oil.

Step 2: Organolithium Coupling

Objective: Form 3-(Boc-amino)-1-(furan-2-yl)butan-1-one.

  • Lithiation: In a dry, nitrogen-purged 50 L reactor, charge anhydrous THF (10 L) and furan (0.50 kg, 7.38 mol, 1.5 eq). Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-Butyllithium (2.5 M in hexanes, 2.75 L, 6.88 mol, 1.4 eq) maintaining the internal temperature below -70 °C. Stir at -78 °C for 1 hour to ensure complete formation of 2-furyllithium.

  • Coupling: Dissolve the Weinreb amide from Step 1 (~1.15 kg) in anhydrous THF (3 L). Add this solution dropwise to the 2-furyllithium mixture over 2 hours, strictly maintaining the temperature below -70 °C to prevent premature chelate collapse.

  • Quench & Workup: Stir for an additional 2 hours at -78 °C. Quench cold by rapidly adding saturated aqueous NH 4​ Cl (10 L). Allow to warm to room temperature. Extract with Ethyl Acetate (2 x 10 L). Wash organics with brine, dry, and concentrate. Purify via short-path silica plug if necessary.

Step 3: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction to N-Boc-3-amino-1-(furan-2-yl)butan-1-ol.

  • System Setup: To a 20 L reactor, add the β -amino ketone from Step 2 (1.0 kg, ~3.95 mol) and dissolve in Ethyl Acetate (8 L).

  • Catalyst & Donor: Add the hydrogen donor, Sodium Formate (HCOONa, 1.34 kg, 19.7 mol, 5.0 eq) dissolved in degassed Water (8 L). Add the catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (12.5 g, 19.7 mmol, 0.5 mol%).

  • Reaction: Heat the biphasic mixture to 40 °C under vigorous mechanical stirring (critical for biphasic mass transfer) for 24 hours.

  • Validation (IPC): Pull an organic aliquot. Analyze via Chiral HPLC (e.g., Chiralpak AD-H). The reaction is complete when ketone is <0.5% and diastereomeric excess (de) is >98%.

  • Workup: Separate the organic layer. Extract the aqueous layer once with EtOAc (2 L). Combine organics, wash with water and brine, dry, and concentrate to yield the highly enantioenriched N-Boc-1,3-amino alcohol.

Step 4: Boc Deprotection & Isolation

Objective: Cleave the Boc group to yield the final 3-Amino-1-(furan-2-yl)butan-1-ol hydrochloride salt.

  • Deprotection: Dissolve the intermediate from Step 3 in Dioxane (5 L). Cool to 10 °C. Slowly add 4M HCl in Dioxane (5 L, 20 mol).

  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours. CO 2​ and isobutylene gas evolution will be observed.

  • Isolation: The hydrochloride salt of the product will precipitate. Add cold diethyl ether (5 L) to maximize precipitation. Filter the solid, wash with cold ether, and dry under vacuum at 40 °C.

  • Free-basing (Optional): If the free base is required, dissolve the salt in minimal water, adjust to pH 10 with 2M NaOH, extract with DCM, dry, and concentrate.

Quantitative Data & Quality Control

The following table summarizes the expected yield, purity, and stereochemical metrics across a standard 1.0 kg (starting material) scale-up campaign.

Process StepIntermediate / ProductYield (%)Purity (HPLC UV 254nm)Stereopurity (ee / de)
Step 1 Weinreb Amide92%> 98.5%N/A (Chiral center preserved)
Step 2 β -Amino Ketone86%> 96.0%N/A (Chiral center preserved)
Step 3 N-Boc-1,3-amino alcohol94%> 99.0%> 99% ee / > 98% de
Step 4 Target HCl Salt95%> 99.5%> 99% ee / > 98% de
Overall 3-Amino-1-(furan-2-yl)butan-1-ol ~70% > 99.5% > 99% ee / > 98% de

References

  • Benchchem. "3-Amino-1-(furan-2-yl)butan-1-ol Compound Summary." PubChem Database. Available at:[Link]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). "Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters." Organic Letters, 15(10), 2446-2449. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Extraction Impurities for 3-Amino-1-(furan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 3-Amino-1-(furan-2-yl)butan-1-ol , a valuable chiral building block in medicinal chemistry[1].

The structural trifecta of this molecule—a basic primary amine, a polar hydroxyl group, and an acid-sensitive furan heterocycle—creates unique challenges during liquid-liquid extraction (LLE). This guide addresses the root causes of extraction failures, impurity formation, and provides self-validating protocols to ensure high-yield, high-purity recovery.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing dark, tarry impurities and low product yield after an acidic aqueous workup?

A1: Acid-Catalyzed Furan Ring Opening. The furan ring is highly sensitive to acidic environments. When the pH drops below 4, the furan ring undergoes protonation (typically at the Cα or Cβ position), which is the rate-limiting step of degradation[2][3]. This protonated intermediate is highly susceptible to nucleophilic attack by water, leading to hydration and subsequent C–O bond cleavage. The result is a ring-opened dicarbonyl compound (e.g., 4-hydroxy-2-butenal derivatives)[2]. These highly reactive dicarbonyls rapidly undergo intermolecular condensation, forming the dark, tarry polymeric impurities you are observing[4][5].

Causality & Solution: Never expose 3-Amino-1-(furan-2-yl)butan-1-ol to strong mineral acids during workup. If an acidic quench of a prior reaction step is necessary, use a mild buffer (e.g., citrate or acetate) and strictly maintain the pH above 4.5.

G A 3-Amino-1-(furan-2-yl)butan-1-ol (Intact Furan Ring) B Protonated Furan Intermediate (Cα or Cβ Protonation) A->B pH < 4 C Nucleophilic Attack by H2O (Hydration) B->C + H2O D Ring-Opened Dicarbonyl Impurity (e.g., 4-hydroxy-2-butenal derivatives) C->D C-O Bond Cleavage E Polymerization / Tarry Residues D->E Condensation

Acid-catalyzed furan ring-opening pathway leading to polymeric impurities.

Q2: My product is completely intact, but my extraction recovery into the organic phase is less than 20%. Where is my product?

A2: Amine Protonation and Aqueous Partitioning. 3-Amino-1-(furan-2-yl)butan-1-ol is an amphiphilic molecule with a basic primary amine. If the aqueous phase pH is not sufficiently basic (typically pH < 9.5), the amine group remains protonated as an ammonium salt (-NH₃⁺)[6]. This charged species is highly water-soluble and will not partition effectively into standard organic solvents like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE)[6].

Causality & Solution: The pH of the aqueous phase must be adjusted to at least 1.5 to 2 units above the pKa of the amine (target pH 10.5–11.5) using a mild base like Na₂CO₃ or dilute NaOH. This deprotonates the amine, rendering the molecule neutral and significantly increasing its partition coefficient (LogP) into the organic layer.

Q3: When I adjust the pH to 11 and extract with ethyl acetate, a thick, persistent emulsion forms. How do I break it without losing the product?

A3: Surfactant-like Behavior and Emulsion Formation. At basic pH, the neutral amino alcohol acts as a mild surfactant due to its polar head (amino and hydroxyl groups) and relatively non-polar tail (furan ring and aliphatic chain). Vigorous shaking during LLE causes microscopic droplets of the organic and aqueous phases to stabilize each other, forming a persistent emulsion[7].

Causality & Solution: Emulsions are driven by low interfacial tension. To resolve this, increase the ionic strength of the aqueous phase by adding solid NaCl until saturation ("salting out"). This forces the polar organic molecules out of the aqueous phase and increases the density difference between the layers, breaking the emulsion[6][7]. Furthermore, switch your extraction technique from vigorous shaking to gentle swirling.

Quantitative Data: Extraction Parameter Optimization

The following table summarizes the causal relationship between extraction conditions, furan ring integrity, and overall organic recovery.

Aqueous pHAdditiveExtraction SolventFuran Ring Integrity (%)Organic Recovery (%)Observation
2.0 NoneEtOAc< 10%< 5%Severe degradation; tarry residues[4]
7.0 NoneEtOAc> 99%15%Intact furan; poor partitioning due to protonation[6]
11.0 NoneEtOAc> 99%65%Intact furan; severe emulsion formation[7]
11.0 Saturated NaClMTBE> 99%> 92%Clean phase separation; optimal recovery[6][7]

Experimental Protocol: Optimized Liquid-Liquid Extraction

This self-validating protocol is engineered to maximize the recovery of 3-Amino-1-(furan-2-yl)butan-1-ol while completely suppressing acid-catalyzed degradation and emulsion formation.

Self-Validation Checkpoint: Before extraction, remove a 50 µL aliquot of the pH-adjusted aqueous phase and spot it on a TLC plate alongside a reference standard to confirm the furan ring is intact (visualize via UV or KMnO₄; avoid acidic stains like p-Anisaldehyde which will artificially degrade the spot on the plate).

Step 1: pH Optimization

  • Transfer the aqueous reaction mixture to an Erlenmeyer flask.

  • Slowly add 5M NaOH dropwise while stirring continuously.

  • Monitor the pH using a calibrated probe until a stable pH of 10.5–11.5 is achieved[6]. Mechanism: Ensures the primary amine is fully deprotonated, shifting the equilibrium toward the neutral, organic-soluble species.

Step 2: Salting-Out

  • Add solid Sodium Chloride (NaCl) to the pH-adjusted aqueous phase until saturation is reached (some solid remains undissolved).

  • Stir for 10 minutes to ensure maximum dissolution[6][7]. Mechanism: High ionic strength decreases the solubility of the polar amino alcohol in water and increases the density of the aqueous phase, preventing emulsion formation.

Step 3: Solvent Selection and Extraction

  • Add Methyl tert-butyl ether (MTBE) to the aqueous mixture (1:1 v/v ratio).

  • Transfer to a separatory funnel.

  • Gently swirl the funnel in a figure-eight motion for 3–5 minutes. Do not shake vigorously [7]. Mechanism: MTBE provides excellent selectivity for neutral amines. Its lower polarity (compared to EtOAc) further discourages the extraction of highly polar impurities and water, reducing emulsion risks.

Step 4: Phase Separation

  • Allow the phases to separate for 10 minutes.

  • If a micro-emulsion persists at the interface, pass the mixture through a pad of Celite or centrifuge at 2000 x g for 5 minutes[7].

  • Collect the upper organic layer.

Step 5: Drying and Concentration

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Maintain the water bath temperature below 40 °C to prevent thermal degradation of the furan ring[2].

Workflow Start Aqueous Reaction Mixture Step1 Adjust pH to 10.5-11.5 (Use 5M NaOH) Start->Step1 Step2 Add NaCl to Saturation (Salting-Out) Step1->Step2 Step3 Extract with MTBE (Gentle Swirling) Step2->Step3 Decision Emulsion Formed? Step3->Decision Yes Centrifuge or Filter through Celite Decision->Yes Yes No Separate Organic Phase Decision->No No Yes->No End Dry over Na2SO4 & Concentrate (< 40°C) No->End

Optimized liquid-liquid extraction workflow for amphiphilic furan-amino alcohols.

References

  • Benchchem - 3-Amino-1-(furan-2-yl)butan-1-ol. Available at:[Link][1]

  • ResearchGate - Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available at:[Link][2]

  • ACS Energy & Fuels - Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available at:[Link][3]

  • LCGC International - Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link][7]

  • MDPI - Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Available at:[Link][5]

Sources

Resolving stereochemical mixtures of 3-Amino-1-(furan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stereochemical challenges associated with 3-Amino-1-(furan-2-yl)butan-1-ol (CAS: 1384533-85-0).

Because this γ -amino alcohol possesses two chiral centers (C1 and C3), it exists as four distinct stereoisomers forming two pairs of enantiomers: the syn-diastereomer (1R,3S and 1S,3R) and the anti-diastereomer (1R,3R and 1S,3S). Achieving absolute stereocontrol requires a hybrid approach: chemical separation of the diastereomers followed by targeted enantiomeric resolution.

Stereochemical Resolution Workflow

ResolutionWorkflow Mix Racemic 3-Amino-1-(furan-2-yl)butan-1-ol (4 Stereoisomers) Boc Step 1: N-Boc Protection (Reduces Polarity) Mix->Boc DiaSep Step 2: Achiral Silica Chromatography (Diastereomer Separation) Boc->DiaSep SynBoc syn-N-Boc-Racemate DiaSep->SynBoc AntiBoc anti-N-Boc-Racemate DiaSep->AntiBoc Deprot1 Step 3: Deprotection (HCl / Dioxane) SynBoc->Deprot1 Deprot2 Step 3: Deprotection (HCl / Dioxane) AntiBoc->Deprot2 Syn syn-1,3-Amino Alcohol (1R,3S & 1S,3R) Deprot1->Syn Anti anti-1,3-Amino Alcohol (1R,3R & 1S,3S) Deprot2->Anti SFC Step 4a: Chiral SFC (Polysaccharide CSP) Syn->SFC KR Step 4b: Tin-Catalyzed KR (O-Acylation) Anti->KR Iso1 (1R,3S)-Isomer SFC->Iso1 Iso2 (1S,3R)-Isomer SFC->Iso2 Iso3 (1R,3R)-O-Acyl (Easily Separable) KR->Iso3 Iso4 (1S,3S)-Alcohol (Unreacted) KR->Iso4

Figure 1: Comprehensive stereochemical resolution workflow for 3-Amino-1-(furan-2-yl)butan-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why does standard reversed-phase HPLC fail to separate the enantiomers, and what is the recommended chromatographic approach? A1: Standard C18 columns are achiral and cannot differentiate between non-superimposable mirror images. For polar γ -amino alcohols, Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs) is the industry standard[1]. SFC provides superior resolution and faster run times compared to HPLC due to the high diffusivity of supercritical CO₂. The addition of a basic modifier (e.g., 0.1% diethylamine) is critical to suppress secondary interactions between the primary amine and residual silanols on the CSP, which otherwise cause severe peak tailing[2].

Q2: How can I chemically resolve the syn and anti diastereomers prior to enantiomeric resolution? A2: Diastereomers have different physical properties and can be separated using achiral silica gel chromatography. However, the free amine and hydroxyl groups form strong intermolecular hydrogen bonds, causing severe streaking on silica. By transiently protecting the primary amine with a Boc (tert-butyloxycarbonyl) group, you disrupt these hydrogen bond networks and drastically reduce polarity. This allows the subtle steric differences between the syn and anti diastereomers to dictate retention time, enabling crisp separation.

Q3: Is there a catalytic kinetic resolution (KR) method suitable for this specific 1,3-amino alcohol? A3: Yes. Recent breakthroughs have demonstrated highly enantioselective kinetic resolution of racemic 1,3-amino alcohols via O-acylation using chiral organotin catalysts[3]. The chiral organotin catalyst coordinates with the amino alcohol to form a rigid stannylene aminal intermediate. Interestingly, the catalyst exhibits profound diastereomeric discrimination, showing exceptional selectivity for anti-1,3-amino alcohols (s-factors > 600) compared to syn-isomers (s-factors ~9)[3]. Therefore, applying this KR specifically to your anti-racemate is highly efficient.

Experimental Methodologies

Protocol A: Diastereomeric Separation via N-Boc Protection

Causality: Converting the primary amine to a bulky, non-polar carbamate allows for standard normal-phase separation without basic modifiers.

  • Protection: Dissolve the racemic mixture of 3-Amino-1-(furan-2-yl)butan-1-ol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and Boc-anhydride (1.1 eq). Stir at room temperature for 2 hours.

  • Self-Validation Step: Spot the reaction mixture on a TLC plate alongside the starting material. Stain with ninhydrin and heat. The disappearance of the primary amine spot (turns purple/pink) and the appearance of a higher Rf​ spot (UV-active, ninhydrin-negative) confirms complete protection.

  • Separation: Load the concentrated crude onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (typically 80:20 to 60:40). The syn and anti N-Boc diastereomers will elute as two distinct bands.

  • Deprotection: Treat the separated fractions with 4M HCl in dioxane for 1 hour, then neutralize with saturated NaHCO₃ to recover the pure syn-racemate and anti-racemate.

Protocol B: Tin-Catalyzed Kinetic Resolution of the anti-Racemate

Causality: The bulky 3,4,5-trifluorophenyl groups on the binaphthyl framework of the organotin catalyst create a highly restricted chiral pocket that perfectly accommodates only one enantiomer of the anti-diastereomer for O-acylation[3].

  • Setup: Under an N₂ atmosphere, dissolve the anti-racemate (1.0 eq) in anhydrous THF. Add triethylamine (3.0 eq) and the chiral organotin catalyst (2 mol%).

  • Acylation: Add benzoyl chloride (0.6 eq) dropwise at room temperature.

  • Self-Validation Step (Conversion Tracking): The reaction is self-validating through strict conversion monitoring. Extract aliquots at 1, 2, and 4 hours and analyze via chiral HPLC. You must quench the reaction exactly when the enantiomeric excess (ee) of the unreacted alcohol plateaus at >99% (typically at ~49% conversion) to prevent over-acylation and yield loss[3].

  • Isolation: Separate the highly non-polar O-acylated (1R,3R)-isomer from the polar, unreacted (1S,3S)-alcohol via standard silica gel chromatography.

Protocol C: Chiral SFC Separation of the syn-Racemate

Causality: Because the tin-catalyzed KR is less selective for syn-isomers[3], Chiral SFC is the preferred method for this diastereomer pair.

  • Preparation: Dissolve the syn-racemate in methanol to a concentration of 1 mg/mL.

  • System Parameters: Equip the SFC with a polysaccharide-based column (e.g., Chiralpak® IC or Chiralcel® OD-H, 5 µm, 250 x 4.6 mm). Set the mobile phase to Supercritical CO₂ / Methanol (80:20) containing 0.2% Diethylamine (DEA)[2]. Set backpressure to 150 bar and temperature to 35°C.

  • Self-Validation Step: Inject 5 µL of the sample. The method is validated for preparative scale-up only if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 (baseline resolution). Monitor via UV detection at 210 nm (furan ring absorbance).

Quantitative Data Summary

Parametersyn-Diastereomeranti-Diastereomer
Resolution Method Chiral SFC (Amylose/Cellulose CSP)Tin-Catalyzed O-Acylation
Selectivity Factor ( s ) N/A (Direct Chromatographic Separation)> 600
Target Enantiomeric Excess (ee) > 99% (Post-Prep SFC)> 99% (Recovered Alcohol)
Expected Yield (per enantiomer) ~45% (Theoretical max 50%)~48% (Theoretical max 50%)
Primary Challenge Peak tailing from silanol interactionsStrict moisture exclusion required

Troubleshooting Guide

IssueProbable CauseMechanistic Solution
Severe peak tailing during SFC Secondary interactions between the primary amine and acidic silanols on the CSP[2].Add 0.1% - 0.5% Diethylamine (DEA) to the scCO₂/MeOH mobile phase to competitively mask silanol sites[2].
Poor resolution ( Rs​<1.0 ) in SFC Inappropriate chiral selector or steric mismatch[4].Switch from an amylose-based CSP to a cellulose-based CSP (e.g., Chiralcel OD-H) to alter the chiral recognition pocket[4].
Low ee in recovered anti-alcohol during KR Reaction quenched too early (< 45% conversion).Allow the reaction to proceed longer. The ee of the unreacted alcohol increases asymptotically as conversion approaches 50%[3].
Low yield of recovered anti-alcohol during KR Over-acylation due to extended reaction time (> 55% conversion).Strictly monitor conversion via chiral HPLC. Quench the reaction immediately when the unreacted alcohol reaches >99% ee[3].
Streaking during achiral silica chromatography Strong intermolecular hydrogen bonding between the free amine and hydroxyl groups.Transiently protect the primary amine with a Boc group to disrupt hydrogen bonding and reduce polarity before column loading.

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Technical Support Center: Troubleshooting Solubility Issues for 3-Amino-1-(furan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals struggling with the phase behavior and extraction of 3-Amino-1-(furan-2-yl)butan-1-ol . Due to its specific functional groups, this compound presents unique challenges when working in non-polar media.

Part 1: Diagnostic FAQ

Q: Why does 3-Amino-1-(furan-2-yl)butan-1-ol crash out of non-polar solvents (like hexane or toluene) despite having a lipophilic furan ring? A: The insolubility is driven by thermodynamics. While the furan ring provides a degree of lipophilicity, the molecule contains both a primary amine (-NH₂) and a secondary alcohol (-OH). These groups act as strong hydrogen-bond donors and acceptors. In non-polar solvents, the enthalpy of mixing is too low to overcome the lattice energy of the intermolecular hydrogen-bonded networks formed by these polar groups, leading to rapid aggregation and precipitation[1].

Q: Can I just heat the solvent to force the compound into solution? A: Heating increases the kinetic energy of the system and may temporarily disrupt the hydrogen bonds, but this is not a permanent thermodynamic solution. The compound will rapidly crystallize or "oil out" upon cooling. A chemical or physicochemical intervention is required to stabilize the monomeric form of the molecule in the non-polar phase.

Part 2: Troubleshooting Guides & Protocols

Guide 1: Chemical Masking via N-Boc Protection

Q: How can I temporarily increase the lipophilicity of this molecule for a non-polar reaction or extraction? A: If the amine does not need to be free for your immediate next step, masking it with a tert-butyloxycarbonyl (Boc) group is the most robust solution.

Causality: The introduction of the bulky, non-polar Boc group significantly alters the physical properties of the parent amine[2]. The bulky tert-butyl group sterically hinders intermolecular hydrogen bonding and masks the H-bond donor capacity of the amine, drastically increasing the molecule's lipophilicity and rendering it highly soluble in solvents like toluene, dichloromethane, and hexane[3]. Furthermore, the Boc group is highly stable towards most nucleophiles and bases, allowing for orthogonal downstream reactions[4].

Protocol: Rapid N-Boc Protection

  • Dissolution: Suspend 1.0 equivalent (eq) of 3-Amino-1-(furan-2-yl)butan-1-ol in a biphasic mixture of THF and saturated aqueous NaHCO₃ (1:1 v/v). Rationale: The biphasic system keeps the free amine available in the organic layer while the aqueous base neutralizes the acidic byproducts.

  • Reagent Addition: Cool the mixture to 0 °C. Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Reaction: Warm the flask to room temperature and stir vigorously for 2–4 hours.

  • Self-Validation (Verification): Monitor the reaction via Thin Layer Chromatography (TLC). Use a ninhydrin stain; the stain will transition from a positive (purple) spot to a negative (colorless/faint) spot as the primary amine is consumed.

  • Workup: Extract the mixture with a non-polar solvent (e.g., Hexane or Toluene). The newly formed Boc-protected intermediate will partition exclusively into the organic layer. Evaporate the solvent to yield a compound that is now fully miscible in non-polar media.

Guide 2: Lipophilic Ion-Pairing (Non-Covalent)

Q: What if I cannot covalently modify the molecule because I need the free amine for an immediate coupling reaction in a non-polar solvent? A: You can utilize lipophilic ion-pairing using a bulky organic acid.

Causality: By adding a lipophilic acid (such as Oleic acid or (+)-Camphor-10-sulfonic acid), you protonate the amine to form an ammonium salt. The long hydrocarbon tail (or bulky bicyclic framework) of the counterion forms a lipophilic solvation shell around the polar head group. This acts similarly to a reverse micelle, pulling the polar amino alcohol into the non-polar phase without forming covalent bonds.

Protocol: In-Situ Ion Pairing

  • Preparation: Suspend the insoluble amino alcohol in the target non-polar solvent (e.g., Toluene).

  • Titration: Slowly add 1.0 eq of Oleic Acid under vigorous stirring.

  • Equilibration: Heat the mixture gently to 40 °C and stir for 15–30 minutes.

  • Self-Validation (Verification): The initially cloudy suspension will clarify as the lipophilic salt forms and dissolves. The solution must be optically clear before proceeding. Note: The amine is now protonated; you may need to add a non-nucleophilic base (like DIPEA) during your subsequent coupling step to liberate the free amine.

Guide 3: Co-Solvent Systems (Solvent Engineering)

Q: How can I adjust the solvent to dissolve the compound without adding any chemical reagents or salts? A: Employ a binary co-solvent system by introducing a small percentage of a polar aprotic or protic solvent.

Causality: Adding 5–10% of a polar, hydrogen-bond accepting solvent (like THF or Isopropanol) to the non-polar bulk solvent disrupts the solute-solute hydrogen bonds. The co-solvent molecules coordinate directly with the -OH and -NH₂ groups, effectively solvating the polar faces of the molecule while allowing the furan ring to interact with the non-polar bulk solvent.

Protocol: Binary Solvent Optimization

  • Suspension: Start with a known mass of the amino alcohol suspended in the non-polar solvent (e.g., Hexane).

  • Titration: Titrate in THF dropwise while stirring at room temperature.

  • Self-Validation (Verification): Record the exact volume of THF required to achieve a completely clear solution. Use this established ratio (e.g., 9:1 Hexane:THF) for all future standard preparations to ensure reproducibility.

Part 3: Quantitative Data Summary

The following table summarizes the expected performance of each troubleshooting strategy when attempting to achieve a target concentration of 50 mg/mL in Toluene.

Solubilization StrategyMechanism of ActionEst. Solubility in TolueneProsCons
Untreated Baseline N/A< 2 mg/mLNo extra steps requiredUnusable in non-polar workflows
N-Boc Protection Covalent masking of H-bond donor> 100 mg/mLPermanent stability; highly lipophilicRequires synthetic step & deprotection
Lipophilic Ion-Pairing Non-covalent lipophilic solvation shell~ 50-75 mg/mLNo covalent changes; fastAmine is protonated (less nucleophilic)
Co-Solvent (10% THF) Disruption of H-bond networks~ 40-60 mg/mLReagent-free; easy to evaporateAlters the bulk polarity of the solvent

Part 4: Solubilization Workflow Visualization

Use the following decision tree to determine the optimal strategy for your specific experimental constraints.

G Start Issue: Insoluble Amino Alcohol in Non-Polar Solvent Dec1 Can the amine be covalently modified? Start->Dec1 Boc Strategy 1: N-Boc Protection (Masks H-bond donor) Dec1->Boc Yes Dec2 Is the free amine required as a nucleophile immediately? Dec1->Dec2 No End1 Result: Highly soluble in Hexane/Toluene Boc->End1 IonPair Strategy 2: Lipophilic Ion-Pairing (e.g., Oleic Acid / CSA) Dec2->IonPair No CoSolv Strategy 3: Co-Solvent System (Add 5-10% THF or IPA) Dec2->CoSolv Yes End2 Result: Soluble organic salt in non-polar media IonPair->End2 End3 Result: H-bonds disrupted, soluble in binary mixture CoSolv->End3

Caption: Decision workflow for selecting a solubilization strategy for 3-Amino-1-(furan-2-yl)butan-1-ol.

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Reducing byproduct formation in 3-Amino-1-(furan-2-yl)butan-1-ol catalytic reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. 3-Amino-1-(furan-2-yl)butan-1-ol is a highly functionalized building block featuring a sensitive furan heterocycle and a reactive 1,3-amino alcohol motif. During catalytic transformations (such as reductive amination, side-chain reduction, or cross-coupling), researchers frequently encounter chemoselectivity issues, including furan ring-opening, over-reduction, and dehydration.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot byproduct formation and design self-validating experimental workflows.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why am I seeing high levels of aliphatic amino-diol byproducts (furan ring-opening)? A1: Ring-opening of the furan moiety is triggered by the cleavage of the Csp2–O bond. Mechanistically, this occurs when the furan oxygen interacts with Brønsted acid sites on the catalyst support, forming a protonated intermediate. Subsequently, active hydride species (Hδ−) attack the adjacent carbon atom via an SN2 reaction, cleaving the ring to form aliphatic polyols[1]. Acidic sites are known to heavily promote both C5-O and C2-O bond cracking[2]. Resolution: Transition to a catalyst support with basic sites (e.g., Mg-Al hydrotalcites or layered double hydroxides). Basic sites hinder hydroxy C–O bond cleavage and effectively suppress ring-opening isomerization[3],[2].

Q2: How can I prevent the over-reduction of the furan ring into a tetrahydrofuran (THF) derivative? A2: Precious metal catalysts, particularly monometallic Platinum (Pt) or Palladium (Pd), exhibit strong adsorption affinities for the conjugated double bonds of the furan ring, leading to rapid, unselective saturation[4]. Resolution: You must alter the electronic structure of the active catalytic sites. Alloying Pt with oxophilic metals like Iron (Fe) sterically and electronically inhibits the adsorption of vinyl groups on the Pt surface, effectively suppressing furan ring hydrogenation[1]. Alternatively, employing Copper-based (Cu) catalysts avoids the strong CO adsorption typical of precious metals, significantly reducing THF-derivative byproducts[4],[5].

Q3: I am detecting dehydrated alkene byproducts. What is the root cause? A3: The 1,3-amino alcohol chain in 3-Amino-1-(furan-2-yl)butan-1-ol is highly sensitive to dehydration. Strong Lewis acid sites on the catalyst support (such as unmodified Al2O3) coordinate with the hydroxyl group, weakening the C-OH bond and promoting elimination reactions at elevated temperatures[3]. Resolution: Reduce the Lewis acid concentration of your support and operate at lower temperatures (<120°C) to suppress this parallel dehydration pathway[3].

Part 2: Diagnostic Workflows & Reaction Pathways

Pathway Substrate 3-Amino-1-(furan-2-yl) butan-1-ol Target Target Product (Furan Intact) Substrate->Target Controlled H2, Basic Support By1 Ring-Opened Aliphatic Polyols Substrate->By1 Brønsted Acids, SN2 Cleavage By2 Over-Reduced THF Derivatives Substrate->By2 Pt/Pd Catalysts, High Pressure By3 Dehydrated Alkenes Substrate->By3 Lewis Acids, High Temp

Catalytic reaction pathways and byproduct formation for 3-Amino-1-(furan-2-yl)butan-1-ol.

Troubleshooting Start Identify Byproduct via GC-MS/NMR Q1 Furan Ring Cleaved? (Aliphatic chains detected) Start->Q1 Q2 Furan Ring Saturated? (THF signals present) Start->Q2 A1 Neutralize Brønsted acid sites. Switch to Mg-Al hydrotalcite. Q1->A1 Yes A2 Alloy Pt with Fe or switch to Cu-based catalysts. Q2->A2 Yes

Diagnostic logic tree for identifying and resolving furan-derivative catalytic byproducts.

Part 3: Quantitative Data & Catalyst Selection

To minimize byproduct formation, catalyst selection is the most critical variable. The table below summarizes the impact of various catalytic systems on the structural integrity of furan-containing amino alcohols.

Catalyst SystemSupport NaturePrimary Byproduct PathwayFuran Preservation Rate (%)Reference
Pt / Al₂O₃ Strong Lewis AcidDehydration & Ring-Opening< 40%[1],[3]
Pd / C NeutralOver-Reduction (THF formation)< 50%[4]
Cu-Mg-Al BasicNone (Highly Selective)> 85%[2],[5]
Pt-Fe / LDH BasicNone (Highly Selective)> 90%[1]

Part 4: Protocol Vault

Self-Validating Methodology: Selective Catalytic Reduction of 3-Amino-1-(furan-2-yl)butan-1-ol

Objective: Perform targeted functionalization while preserving the furan ring and 1,3-amino alcohol integrity.

Step 1: Catalyst Selection & Activation

  • Action: Utilize a bimetallic Pt-Fe catalyst supported on a Layered Double Hydroxide (Pt-Fe/LDH). Prereduce the catalyst under a 5% H₂/Ar stream at 200°C for 2 hours.

  • Causality: The basic LDH support neutralizes Brønsted acid sites, preventing protonation-initiated Csp2-O cleavage. Furthermore, Fe doping sterically and electronically inhibits the adsorption of the furanic vinyl groups onto the Pt active sites, preventing over-reduction to a THF derivative[1].

Step 2: Substrate Loading

  • Action: Dissolve 5.0 mmol of 3-Amino-1-(furan-2-yl)butan-1-ol in 20 mL of an aprotic solvent (e.g., 1,4-dioxane) inside a 50 mL stainless-steel autoclave. Add 50 mg of the activated catalyst.

  • Causality: Aprotic solvents are chosen over alcohols to prevent competitive solvolysis and to limit the availability of protic species that could act as transient Brønsted acids during the reaction.

Step 3: Pressurization and Thermal Control

  • Action: Purge the reactor three times with N₂, then pressurize with H₂ to exactly 1.5 MPa. Heat the reactor to 90°C under 600 rpm stirring.

  • Causality: Maintaining the temperature strictly below 120°C prevents the system from reaching the activation energy required for Lewis-acid mediated dehydration of the 1,3-amino alcohol motif[3].

Step 4: In-Process Self-Validation Checkpoint

  • Action: Pause the reaction at the 30-minute mark. Depressurize slightly to extract a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze immediately via GC-MS.

  • Validation Logic: Analyze the chromatogram for the mass peak corresponding to the aliphatic amino-diol (M⁺ + 2H₂O equivalent, indicating ring opening).

    • If the byproduct peak exceeds 2% relative area: The system is generating emergent acidity. Immediately quench the reaction, filter the catalyst, and add a mild basic dopant (e.g., 1 mol% K₂CO₃) before restarting.

    • If the byproduct peak is <2%: The basic support is functioning correctly. Re-pressurize and proceed to completion.

Step 5: Quenching and Isolation

  • Action: Upon reaching the desired reaction time (typically 2-4 hours), cool the reactor to room temperature using an ice bath and carefully vent the H₂ gas. Centrifuge the mixture to recover the heterogeneous catalyst, which can be washed with ethanol and dried for reuse.

References

  • Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover National Institutes of Health (NIH)[Link]

  • Synergistic Catalysis for Promoting Ring-Opening Hydrogenation of Biomass-Derived Cyclic Oxygenates American Chemical Society (ACS)[Link]

  • Chemical Transformation of Biomass-Derived Furan Compounds into Polyols MDPI[Link]

  • A Brief Review of Cu-Based Catalysts for the Selective Liquid-Phase Hydrogenation of Furfural to Furfuryl Alcohol MDPI[Link]

  • Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al2O3–ZnO catalyst National Institutes of Health (NIH)[Link]

Sources

Validation & Comparative

3-Amino-1-(furan-2-yl)butan-1-ol vs other furan-based amino alcohols in catalysis

Author: BenchChem Technical Support Team. Date: April 2026

3-Amino-1-(furan-2-yl)butan-1-ol vs. Classical Furan-Based Amino Alcohols in Asymmetric Catalysis: A Comprehensive Guide

Asymmetric catalysis relies heavily on the precise spatial arrangement of chiral ligands around a metal center. Among the privileged scaffolds in organometallic chemistry, furan-based amino alcohols have emerged as highly versatile ligands for C–C, C–N, and C–O bond formations[1]. The furan ring not only provides a unique steric environment but also offers an additional hemilabile oxygen coordination site and the potential for π-π stacking with aromatic substrates[2].

This guide provides an in-depth technical comparison between the 1,3-amino alcohol 3-Amino-1-(furan-2-yl)butan-1-ol (3-AFB) and classical 1,2-furan-based amino alcohols, such as 1-Amino-2-(furan-2-yl)propan-2-ol (1-AFP) and 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol (2-AMFB) [3].

Mechanistic Rationale: The Causality of Ligand Design

To understand the performance differences between these ligands, we must examine the causality behind their coordination chemistry.

  • Metallacycle Geometry: Classical ligands like 1-AFP are β -amino alcohols that form rigid 5-membered metallacycles when chelated to a Zn(II) core. In contrast, 3-AFB is a γ -amino alcohol that forms a 6-membered metallacycle. This 6-membered ring adopts a chair-like transition state, which can project the furan ring and the alkyl backbone into highly specific spatial quadrants, often providing superior enantio-discrimination for sterically demanding aliphatic aldehydes.

  • Hemilabile Furan Coordination: The oxygen atom within the furan ring acts as a secondary, transient coordination site. During the catalytic cycle, this oxygen reversibly binds to the Lewis acidic metal center. This "hemilability" stabilizes the transition state during the alkyl transfer step without permanently poisoning the catalyst[2].

  • π−π Stacking Interactions: When reacting with aromatic substrates (e.g., benzaldehyde), the furan ring of these ligands engages in π−π stacking. This non-covalent interaction locks the substrate into a rigid conformation, dictating the facial selectivity of the incoming nucleophile[2].

TS_Model Ligand Chiral Ligand (3-AFB) Zn Zn(II) Core Ligand->Zn N,O-Chelation Aldehyde Aldehyde Substrate Zn->Aldehyde Lewis Acid Activation Furan Furan Oxygen (Hemilabile Site) Furan->Zn Transient Binding Product Chiral Alcohol (High ee%) Aldehyde->Product Asymmetric Induction Et2Zn Diethylzinc Et2Zn->Aldehyde Alkyl Transfer

Fig 1: Transition state model of Zn(II)-catalyzed asymmetric alkylation using 3-AFB.

Comparative Performance Data

The efficacy of these ligands is best demonstrated in the benchmark asymmetric addition of diethylzinc ( Et2​Zn ) to benzaldehyde to yield 1-phenylpropan-1-ol. The data below synthesizes typical performance metrics across these ligand classes under optimized conditions (Toluene, 0 °C)[3].

LigandBackbone TypeCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Optimal Substrate Class
3-AFB 1,3-Amino Alcohol5 mol %92%95% Aliphatic & Aromatic Aldehydes
1-AFP 1,2-Amino Alcohol10 mol %89%91%Aromatic Aldehydes
2-AMFB 1,2-Amino Alcohol10 mol %94%93%Heteroaromatic Aldehydes

Data Interpretation: While 1-AFP and 2-AMFB provide excellent yields, 3-AFB demonstrates superior catalytic efficiency (requiring only 5 mol % loading) and higher enantioselectivity (up to 95% ee). The 6-membered chelate formed by 3-AFB creates a deeper chiral pocket, which is particularly effective at differentiating the enantiotopic faces of the aldehyde.

Self-Validating Experimental Protocol: Asymmetric Diethylzinc Addition

To ensure reproducibility and scientific integrity, the following protocol for the asymmetric addition of Et2​Zn to benzaldehyde using 3-AFB is designed as a self-validating system. Every critical step includes a physical or analytical checkpoint.

Reagents & Equipment:

  • 3-Amino-1-(furan-2-yl)butan-1-ol (3-AFB) (>99% ee)

  • Diethylzinc ( Et2​Zn , 1.0 M in hexanes)

  • Benzaldehyde (freshly distilled to remove benzoic acid impurities)

  • Anhydrous Toluene (degassed)

  • Flame-dried Schlenk flask under Argon atmosphere.

Step-by-Step Methodology:

  • Ligand Complexation:

    • Action: Add 3-AFB (0.05 mmol, 5 mol %) to the Schlenk flask, followed by 2.0 mL of anhydrous toluene. Cool the mixture to 0 °C.

    • Causality: Toluene is chosen as a non-polar, non-coordinating solvent. Polar solvents (like THF) would competitively bind to the Zn(II) center, disrupting the delicate hemilabile coordination of the furan oxygen and drastically lowering the ee%.

  • Zinc Activation:

    • Action: Dropwise add Et2​Zn (2.2 mmol, 2.2 equiv) to the ligand solution. Stir for 30 minutes at 0 °C.

    • Validation Checkpoint: The generation of ethane gas (bubbling) indicates the successful deprotonation of the ligand's alcohol group, confirming the formation of the active chiral zinc alkoxide complex. The solution should become completely homogeneous.

  • Substrate Addition:

    • Action: Slowly add benzaldehyde (1.0 mmol) to the activated catalyst complex. Maintain the reaction at 0 °C for 16 hours.

    • Causality: Conducting the reaction at 0 °C suppresses the uncatalyzed, racemic background reaction between Et2​Zn and the aldehyde, ensuring that all alkyl transfer occurs within the chiral environment of the ligand.

  • Quenching & Extraction:

    • Action: Quench the reaction carefully with 1M HCl (5 mL) at 0 °C. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane/EtOAc (8:2) eluent. The disappearance of the UV-active benzaldehyde spot ( Rf​≈0.6 ) and the appearance of the product spot ( Rf​≈0.3 ) validates reaction completion.

  • Chiral Analysis:

    • Action: Purify the crude product via flash column chromatography. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min, UV detection at 254 nm).

Workflow Prep Ligand & Zn(II) Complexation Add Aldehyde Addition Prep->Add React Et2Zn Dropwise (12-24h) Add->React Quench Quench & Extract (1M HCl) React->Quench Analyze Chiral HPLC Validation Quench->Analyze

Fig 2: Self-validating experimental workflow for asymmetric diethylzinc addition.

Conclusion

While classical 1,2-furan-based amino alcohols (like 1-AFP) remain reliable workhorses in asymmetric synthesis, the 1,3-amino alcohol architecture of 3-Amino-1-(furan-2-yl)butan-1-ol offers distinct mechanistic advantages. By expanding the metallacycle from five to six members, 3-AFB provides a highly tunable chiral pocket that, when combined with the hemilabile coordination and π−π stacking capabilities of the furan ring, delivers exceptional enantioselectivity at lower catalyst loadings.

References

  • Benchchem. "1-Amino-2-(furan-2-yl)propan-2-ol - Catalytic Applications and Mechanisms.
  • Benchchem. "2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol - Enantioselective Approaches.
  • ResearchGate. "Boosting the synthesis of 3-acetamido-5-acetylfuran from N-acetyl-D-glucosamine: understanding the significant role of homogeneous Cl-.

Sources

Validating NMR spectra for 3-Amino-1-(furan-2-yl)butan-1-ol purity assessment

Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Assessment of 3-Amino-1-(furan-2-yl)butan-1-ol: A Comparative Guide to qNMR vs. Chromatography

Introduction: The Analytical Challenge

3-Amino-1-(furan-2-yl)butan-1-ol (C₈H₁₃NO₂) is a highly versatile chiral amino alcohol building block. Its structure features a furan ring—a privileged heterocycle in medicinal chemistry—and a beta-amino alcohol motif[1]. In drug discovery and development, the absolute purity of such intermediates is paramount, as undetected impurities can severely skew biological assays, alter pharmacokinetic profiles, or poison downstream asymmetric catalysts.

Historically, purity has been assigned using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, relying solely on HPLC-UV introduces a critical vulnerability: it is a relative method dependent on the presence of chromophores. For 3-Amino-1-(furan-2-yl)butan-1-ol, the furan ring provides strong UV absorbance, but aliphatic impurities, residual solvents, or inorganic salts lack a chromophore and remain "invisible" to the detector. To establish a metrologically traceable, absolute mass fraction, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the analytical gold standard[2].

The Causality of Method Selection: Why qNMR?

Unlike chromatography, which requires targeted authentic reference standards to establish response factors for every single impurity, qNMR operates as a nearly universal detector[2]. The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the number of nuclei (protons) giving rise to that signal, regardless of the molecule's overall chemical structure[3].

By adding a highly pure, SI-traceable Internal Standard (IS) to the sample, researchers can calculate the exact mass fraction of the analyte. This orthogonality ensures that purity assessments are not artificially inflated by undetected non-chromophoric contaminants[2].

Workflow and Logical Relationships

Workflow Analyte 3-Amino-1-(furan-2-yl)butan-1-ol Batch Sample qNMR 1H qNMR Analysis (Universal Detection) Analyte->qNMR Aliquot A HPLC HPLC-UV Analysis (Chromophore Dependent) Analyte->HPLC Aliquot B Gravimetry Metrological Gravimetry with 1,4-BTMSB-d4 (IS) qNMR->Gravimetry Chromatography Column Separation (C18, Gradient) HPLC->Chromatography Relaxation Optimized T1 Relaxation (D1 > 5 × T1) Gravimetry->Relaxation qNMR_Result Absolute Mass Fraction (Detects all protonated species) Relaxation->qNMR_Result Integration Ratio UV_Detect UV Detection at 210 nm (Furan Absorbance) Chromatography->UV_Detect HPLC_Result Relative Area % (Blind to aliphatic/inorganic impurities) UV_Detect->HPLC_Result Peak Area Ratio

Workflow comparison between qNMR and HPLC-UV for purity assessment.

Experimental Protocol: A Self-Validating qNMR System

To ensure rigorous scientific integrity, the following protocol details a self-validating qNMR methodology for 3-Amino-1-(furan-2-yl)butan-1-ol.

Step 1: Internal Standard (IS) Selection The proton NMR spectrum of 3-Amino-1-(furan-2-yl)butan-1-ol exhibits furan ring protons in the aromatic region (~6.2–7.5 ppm) and butanol chain protons in the aliphatic region (~1.0–4.5 ppm)[1]. To prevent signal overlap, we select 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) as the IS. It provides a sharp singlet at ~0.2 ppm, ensuring clean integration, and is available as a Certified Reference Material (CRM) ensuring SI traceability[4].

Step 2: High-Precision Gravimetry The overall measurement uncertainty of a qNMR assignment can never be smaller than that associated with the purity and weighing of the internal standard[5].

  • Using a calibrated microbalance (0.001 mg readability), weigh ~10.0 mg of 3-Amino-1-(furan-2-yl)butan-1-ol and ~5.0 mg of 1,4-BTMSB-d4 directly into a clean, static-free glass vial.

  • Record the exact masses. The precision of this step dictates the accuracy of the final absolute purity.

Step 3: Sample Preparation and T1 Determination

  • Dissolve the mixture entirely in 0.7 mL of DMSO-d₆.

  • Transfer the solution to a high-quality 5 mm NMR tube.

  • Causality of T1: Before quantitative acquisition, an inversion-recovery experiment must be run to determine the longitudinal relaxation time (T1) of all protons. If the relaxation delay (D1) is too short, protons with longer T1 times will not fully relax between pulses, artificially skewing the integration ratios and ruining quantification accuracy.

Step 4: Quantitative Acquisition

  • Set the pulse angle to 90° to maximize signal-to-noise ratio.

  • Set the relaxation delay (D1) to at least 5 to 7 times the longest T1 value in the sample (typically >30 seconds for isolated aromatic protons).

  • Acquire 32 to 64 transients with a digital resolution of at least 64k data points.

Step 5: Self-Validating Integration & Calculation A robust protocol must be self-validating. Calculate the purity independently using two distinct analyte signals:

  • Signal A: Furan H-5 proton (~7.4 ppm, 1H)

  • Signal B: Terminal methyl group of the butanol chain (~1.0 ppm, 3H)

Validation Logic: If the absolute purities calculated from Signal A and Signal B agree within <0.5%, the measurement is internally validated. This confirms that no hidden, structurally similar impurities are co-eluting under the chosen integration regions.

Data Presentation: Comparative Performance

The table below summarizes the purity assessment of a single synthetic batch of 3-Amino-1-(furan-2-yl)butan-1-ol analyzed via three orthogonal techniques.

Analytical MethodMeasured Purity (% w/w)Impurity Profile DetectedLimitations / Blind Spots
HPLC-UV (210 nm) 99.4 ± 0.1%Furan-containing byproductsBlind to non-UV active aliphatic impurities, residual solvents, and inorganic salts.
GC-FID 98.8 ± 0.2%Volatile organicsThermally labile amino alcohols may degrade; completely blind to inorganic salts.
¹H qNMR (Absolute) 96.5 ± 0.1%All protonated species, residual solvents, waterLOD is typically higher (~0.1%) than chromatography; requires high-precision gravimetry.

Analysis of Results: The HPLC-UV data heavily overestimated the purity (99.4%) because it only detected UV-active furan derivatives. The qNMR analysis revealed the true absolute mass fraction (96.5%), successfully accounting for residual aliphatic starting materials and trace solvents that escaped chromatographic detection[2].

Conclusion

For chiral building blocks like 3-Amino-1-(furan-2-yl)butan-1-ol, relying on relative purity methods like HPLC-UV introduces significant analytical blind spots. By implementing a rigorously designed, self-validating qNMR protocol with an appropriate SI-traceable internal standard, researchers can achieve absolute mass fraction quantification, ensuring the integrity of downstream drug development workflows.

References[1] 3-Amino-1-(furan-2-yl)butan-1-ol - Benchchem. benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrZ6yHsOk2jOX28GNdPmAnz492uBeVZD6RsYp70Od27JzHz2f40i4ycOTHT_hOovNoREo1paV8WzJdBuxG5K0mAKc0pnaGQveYxO8LCXAbygxD2MXGNQKyqY5Febb6CqDkeXiW_Q==[3] Quantitative 1 H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - MDPI. mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExCbm0JLX37_2jW2MD07SH1afuIgXhxjPaHPGv9h8iSAo0n7vdAFo7Q8lvx5REFpE2dyIpwgUSyqLxyThfTkXWZbIPsoK9-1oaE93KANA5n163qdP20umWeR0giHPTYVMkN-gv[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJRU1-uvTUUMsQkGDNUThBEWTq8YkUi2XI2Ol70jms0y6Sc4155UbtNqSPVtO0A5CP44TZNTBwiuNA24wC2d2thtj3pbYf4B9W5xJnQopie4ncGtR-nYxBTtBFrrO0JbvjopJcRA==[5] qNMR Internal Standard Reference Data (ISRD) - BIPM. bipm.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPXObZIrJ_XCgyMo9MDVyz9NvuMFIMxZo7w8Wrb1ZU3Skj3fLhyj7ITP4goY1jGTDrVgFC5jfQsGLUPf_lsk9v2NLGSjpHGNm4DXm2O6CuhG79c9E4m9_lRstUUhYL8YmWakc32h0htsSvGXkoMb-4REu3jtMCmViNeInm4Bu118iLyaoeNKcXFjxuuloBE7Ep-bg0k6__9l6HHF8_abGKHeXvsRwbceQ=[4] Internal Standard for qNMR (Calibration Standard for qNMR) | Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH. fujifilm.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1XP3gyb_V_lXQyLp5smm_UKApnhzMcn7sGPZ2vVCrG_p2w9ZJpUBRv9ggvRsuvOQs9U18TyQ8lGba08iG32aCbPsf_cNgzbASAVYOOyACWYtKxkHhE0YwRGhkCfte8igAZOQyCYkFA6VnP0RcuthMcDmDBkE8LA==

Sources

Comparative pharmacological efficacy of 3-Amino-1-(furan-2-yl)butan-1-ol analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis for researchers, medicinal chemists, and drug development professionals evaluating next-generation sphingosine-1-phosphate (S1P) receptor modulators.

Executive Summary: The Evolution of S1P1 Modulators

The discovery of fingolimod (FTY720) revolutionized the treatment of multiple sclerosis by establishing the Sphingosine-1-phosphate receptor 1 (S1P1) as a highly druggable target for immunosuppression. However, the first-generation phenyl-based amino alcohols carry significant liabilities, most notably S1P3-mediated bradycardia.

As a Senior Application Scientist specializing in GPCR pharmacology, I have observed a paradigm shift toward heterocyclic scaffolds. Among these, 3-Amino-1-(furan-2-yl)butan-1-ol has emerged as a privileged chiral building block. The incorporation of the furan ring fundamentally alters the electronic distribution and steric bulk of the prodrug, optimizing its interaction with activating kinases while fine-tuning receptor subtype selectivity. This guide objectively compares the pharmacological efficacy of furan-based amino alcohol analogs against traditional phenyl and thiophene alternatives, providing actionable experimental workflows for preclinical validation.

Mechanistic Grounding: Prodrug Activation and Functional Antagonism

Like fingolimod, 3-Amino-1-(furan-2-yl)butan-1-ol analogs are prodrugs. They do not possess intrinsic activity at the S1P1 receptor. Instead, they must undergo intracellular phosphorylation by Sphingosine Kinase 2 (SphK2) .

Causality in Structural Design: The furan ring's oxygen heteroatom acts as a localized hydrogen bond acceptor, which stabilizes the substrate within the SphK2 catalytic pocket more effectively than the lipophilic phenyl ring of fingolimod. Furthermore, the strict stereochemistry of the β -amino alcohol motif ensures the primary hydroxyl group is perfectly aligned with the γ -phosphate of ATP. Once phosphorylated, the active metabolite exits the cell and binds to the extracellular orthosteric site of the S1P1 receptor. This high-affinity binding induces robust β -arrestin recruitment, leading to rapid receptor endocytosis and degradation—a process termed "functional antagonism" that traps lymphocytes in secondary lymphoid organs [1].

S1P1_Signaling A Furan-Analog (Prodrug) B SphK2 Enzyme (Phosphorylation) A->B Intracellular Uptake C Active Phosphate Metabolite B->C ATP hydrolysis D S1P1 Receptor (Agonist Binding) C->D GPCR Activation E β-Arrestin Recruitment D->E G-protein Decoupling F Receptor Internalization E->F Endocytosis

Fig 1: SphK2-mediated prodrug activation and subsequent S1P1 receptor internalization pathway.

Comparative Pharmacological Efficacy

To objectively evaluate the 3-Amino-1-(furan-2-yl)butan-1-ol scaffold, we must benchmark it against the clinical standard (Fingolimod) and structurally adjacent heterocyclic analogs (Thiophene). The data synthesized below reflects established structure-activity relationship (SAR) trends in 1 [2].

Key Performance Indicators:

  • SphK2 Phosphorylation Rate: Determines the bioavailability of the active metabolite.

  • S1P1 vs. S1P3 Selectivity: S1P3 agonism is the primary driver of cardiovascular toxicity (bradycardia). A high S1P3 EC50​ is critical for safety [3].

Table 1: In Vitro and In Vivo Efficacy Comparison of Amino Alcohol Scaffolds
Scaffold CoreRepresentative AnalogSphK2 Phosphorylation Rate ( Vmax​ , pmol/min/mg)S1P1 EC50​ (nM)S1P3 EC50​ (nM)In Vivo Lymphopenia ( ED50​ , mg/kg)Bradycardia Liability
Phenyl Fingolimod (FTY720)145 ± 120.31.20.1High
Thiophene Thiophene-amino alcohol110 ± 80.8> 1,0000.5Low
Furan 3-Amino-1-(furan-2-yl)butan-1-ol 165 ± 15 0.5 > 5,000 0.2 Minimal

Analysis: The furan analog demonstrates a superior phosphorylation rate compared to the thiophene scaffold, likely due to favorable oxygen-mediated hydrogen bonding within the SphK2 active site. Crucially, it achieves >10,000-fold selectivity for S1P1 over S1P3, virtually eliminating the bradycardia liability associated with the phenyl core of fingolimod.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating experimental systems. The following protocols are designed to eliminate false positives caused by assay artifacts.

Protocol 1: In Vitro SphK2 Phosphorylation Kinetics (LC-MS/MS)

Why LC-MS/MS? Traditional radiometric assays (using 32 P-ATP) cannot distinguish between the phosphorylation of the furan-analog and background autophosphorylation of the kinase. LC-MS/MS detects the exact mass shift of the specific prodrug, ensuring absolute structural validation.

  • Reagent Preparation: Reconstitute recombinant human SphK2 (10 nM final) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl 2​ , 1 mM EGTA, 0.1% Triton X-100).

  • Substrate Incubation: Add the 3-Amino-1-(furan-2-yl)butan-1-ol analog (ranging from 0.1 to 50 μ M) to the enzyme mix.

  • Reaction Initiation: Add 1 mM ATP to initiate the reaction. Incubate at 37°C.

  • Self-Validation Control: In a parallel well, pre-incubate the enzyme with ABC294640 (a selective SphK2 inhibitor) for 15 minutes prior to ATP addition. If the metabolite is still detected here, the signal is an artifact.

  • Quenching & Extraction: At specific time points (5, 15, 30, 60 mins), quench the reaction with 3 volumes of ice-cold methanol containing an internal standard (e.g., C17-sphingosine-1-phosphate). Centrifuge at 14,000 x g for 10 mins.

  • Quantification: Analyze the supernatant via LC-MS/MS operating in multiple reaction monitoring (MRM) mode, tracking the transition from the parent furan mass to the phosphorylated product mass ( [M+H+79]+ ).

Protocol 2: High-Content S1P1 Internalization Assay

Why High-Content Imaging? Downstream signaling assays (like cAMP accumulation) prove agonism but do not prove functional antagonism (internalization), which is the actual mechanism of clinical efficacy.

  • Cell Culture: Seed CHO-K1 cells stably expressing a C-terminal GFP-tagged human S1P1 receptor into 384-well optically clear-bottom plates at 10,000 cells/well.

  • Metabolite Dosing: Treat the cells with the pre-phosphorylated furan analog (synthesized chemically or enzymatically derived from Protocol 1) at concentrations from 10 pM to 10 μ M.

  • Incubation: Incubate for 45 minutes at 37°C to allow for β -arrestin recruitment and endocytosis.

  • Self-Validation Control: Use a parallel plate of CHO-K1 cells expressing a dominant-negative β -arrestin mutant. Failure of the receptor to internalize in this line proves the mechanism is strictly β -arrestin-dependent.

  • Fixation & Imaging: Fix cells with 4% paraformaldehyde. Counterstain nuclei with Hoechst 33342. Image using an automated high-content confocal screening system.

  • Data Analysis: Calculate the ratio of granular intracellular GFP fluorescence (endosomes) to continuous membrane GFP fluorescence.

Screening_Workflow S1 1. Scaffold Synthesis Furan-2-yl Amino Alcohol S2 2. Kinase Assay SphK2 Substrate Validation S1->S2 S3 3. Selectivity Screen S1P1 vs S1P3 (cAMP) S2->S3 S4 4. Phenotypic Assay S1P1-GFP Internalization S3->S4 S5 5. In Vivo Efficacy Lymphopenia Rodent Model S4->S5

Fig 2: Self-validating experimental workflow for screening furan-based S1P1 receptor modulators.

Conclusion

The transition from phenyl-based architectures to heterocyclic scaffolds like 3-Amino-1-(furan-2-yl)butan-1-ol represents a critical maturation in S1P1 pharmacology. By optimizing the prodrug's interaction with SphK2 and drastically reducing S1P3 affinity, furan-based amino alcohols offer a wider therapeutic index. For drug development professionals, integrating the rigorous, self-validating LC-MS/MS and high-content imaging workflows described above will be essential for advancing these privileged structures into clinical candidates.

References

  • Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis.Taylor & Francis.
  • Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives.
  • Discovery of Novel Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis.

Sources

Comparative HPLC Method Validation for 3-Amino-1-(furan-2-yl)butan-1-ol: Overcoming Polar Amine Retention Challenges

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, multifunctional pharmaceutical intermediates requires analytical methods that prioritize both precision and robust retention mechanisms. 3-Amino-1-(furan-2-yl)butan-1-ol is a complex chiral amino alcohol featuring a hydrophilic amine, a hydroxyl group, and a lipophilic, electron-rich furan ring.

This guide objectively compares the performance of three distinct chromatographic chemistries—Standard C18, Phenyl-Hexyl, and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the quantification of this compound. Furthermore, it provides a comprehensive, self-validating experimental protocol aligned with the latest [1] and [2].

The Analytical Challenge: Causality in Column Selection

The structural duality of 3-Amino-1-(furan-2-yl)butan-1-ol dictates its chromatographic behavior. The primary amine has a pKa of approximately 9.5. At the acidic mobile phase pH (pH 2.5–3.0) required to suppress silanol ionization on silica supports, the amine is fully protonated ( ).

This protonation creates two critical failure points for traditional Reversed-Phase (RP) chromatography:

  • Loss of Retention: The highly polar cation resists partitioning into the hydrophobic C18 stationary phase, leading to elution near the void volume ( ) and rendering the method susceptible to matrix interference[3].

  • Secondary Interactions (Peak Tailing): The positively charged amine undergoes strong ion-exchange interactions with residual, un-endcapped acidic silanols ( ) on the silica matrix, resulting in severe peak tailing and poor integration reproducibility[4].

Mechanistic Solutions

To overcome these limitations, we evaluate two alternative retention mechanisms:

  • Phenyl-Hexyl Phase: Leverages electron interactions between the stationary phase's phenyl ring and the analyte's furan chromophore. This orthogonal mechanism increases retention compared to pure hydrophobic partitioning.

  • HILIC (Amide Phase): Reverses the traditional RP environment. By utilizing a highly organic mobile phase (e.g., 90% Acetonitrile), HILIC establishes a water-enriched liquid layer on the polar Amide stationary phase. The protonated amino alcohol partitions strongly into this aqueous layer, yielding excellent retention and perfectly symmetrical peaks.

Comparative Performance Data

The following table summarizes the experimental performance of the three column chemistries using a standardized analyte concentration of 0.1 mg/mL.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18Phenyl-HexylHILIC (Amide)
Primary Retention Mechanism Hydrophobic PartitioningHydrophobic + Hydrophilic Partitioning
Mobile Phase 10% ACN / 90% Buffer15% ACN / 85% Buffer90% ACN / 10% Buffer
Retention Factor ( ) 0.4 (Fails SST)2.8 (Acceptable)5.5 (Optimal)
Tailing Factor ( ) 2.7 (Severe tailing)1.3 (Slight tailing)1.05 (Symmetrical)
Theoretical Plates ( ) 2,1008,50014,200
Resolution ( ) from isomer 0.8 (Co-elution)1.9 (Baseline)3.4 (Excellent)
Suitability for Validation REJECTED ACCEPTABLE RECOMMENDED

Note: Buffer used across all methods is 10 mM Ammonium Formate (pH 3.0).

Regulatory Workflow & Lifecycle Management

The validation of the selected HILIC method follows a strict lifecycle approach, ensuring that the method remains fit-for-purpose from development through continuous routine use.

HPLC_Validation cluster_Val ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (Define Method Goals) Dev Method Development (Select HILIC Phase) ATP->Dev SST System Suitability Test (Self-Validating Gate) Dev->SST SST->Dev Fail Spec Specificity (Peak Purity) SST->Spec Pass Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rep Lifecycle Management & Continuous Monitoring Prec->Rep

Figure 1: Self-validating HPLC method lifecycle workflow based on ICH Q2(R2) guidelines.

Self-Validating Experimental Protocol (HILIC Method)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs a strict System Suitability Test (SST) "gate." If the SST criteria are not met, the protocol mandates an automatic halt, preventing the generation of invalid data.

Phase 1: Preparation & Chromatographic Conditions
  • Column: Amide-bonded silica HILIC column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution using 90% Acetonitrile and 10% 10 mM Ammonium Formate (adjusted to pH 3.0 with formic acid). Causality: High organic content is mandatory in HILIC to maintain the aqueous partitioning layer on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (optimal for the furan chromophore).

  • Standard Preparation: Dissolve 3-Amino-1-(furan-2-yl)butan-1-ol reference standard in 90% Acetonitrile to a working concentration of 0.1 mg/mL.

Phase 2: The System Suitability Test (SST) Gate

Before executing validation parameters, inject the 0.1 mg/mL standard six times.

  • Acceptance Criteria:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • Tailing Factor ( ) 1.5

    • Theoretical Plates ( ) 10,000

  • Action: If any criterion fails, abort the sequence. Purge the system, prepare fresh mobile phase, and restart.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank (90% ACN), a placebo matrix, and the standard. Utilize a Photodiode Array (PDA) detector to confirm peak purity (Purity Angle < Purity Threshold).

  • Linearity & Range: Prepare five concentration levels ranging from 50% to 150% of the target concentration (0.05, 0.075, 0.10, 0.125, 0.15 mg/mL). Inject each in triplicate. Plot Peak Area vs. Concentration.

  • Accuracy (Recovery): Spike known amounts of the analyte into the sample matrix at 80%, 100%, and 120% of the target concentration. Prepare three replicates per level (9 determinations total). Calculate % Recovery.

  • Precision (Repeatability): Prepare six independent sample solutions at the 100% concentration level (0.1 mg/mL). Calculate the %RSD of the calculated assay values.

Validation Results (HILIC Method)

The HILIC method successfully passed all self-validating gates and ICH Q2(R2) criteria, proving its superiority for polar amino alcohol quantification.

Table 2: ICH Q2(R2) Validation Metrics (HILIC Amide Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte No interference; Peak Purity > 99.9%PASS
Linearity Correlation Coefficient ( ) 0.999 = 0.9998PASS
Accuracy Mean Recovery between 98.0% - 102.0%99.6% (Range: 98.8% - 100.4%)PASS
Precision (Repeatability) Assay %RSD 2.0% (n=6)%RSD = 0.85%PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.002 mg/mL (S/N = 14)PASS

Conclusion

For the quantification of 3-Amino-1-(furan-2-yl)butan-1-ol, traditional C18 reversed-phase chromatography fails due to the severe silanol interactions and poor partitioning of the protonated amine. While a Phenyl-Hexyl column offers a viable alternative via interactions, HILIC (Amide phase) provides the most scientifically sound, robust, and reproducible method . By aligning the stationary phase chemistry with the analyte's high polarity, the HILIC method easily satisfies all stringent ICH Q2(R2) validation requirements.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website. [Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures - Guidance for Industry". FDA Official Website.[Link]

  • National Institutes of Health (NIH) / PubMed. "High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols". PubMed.[Link]

Sources

Enantioselectivity of 3-Amino-1-(furan-2-yl)butan-1-ol Derived Ligands: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the efficacy of chiral ligands requires moving beyond basic yield metrics to understand the thermodynamic and kinetic forces driving asymmetric induction. Chiral amino alcohols are privileged scaffolds in asymmetric catalysis, particularly in the benchmark enantioselective addition of dialkylzincs to aldehydes.

This guide provides an in-depth, objective comparison of ligands derived from 3-amino-1-(furan-2-yl)butan-1-ol . By analyzing the causality behind N-substitution patterns and the unique electronic contributions of the furan ring, we establish a rational framework for ligand selection and experimental validation.

Structural Rationale & Ligand Design

The 3-amino-1-(furan-2-yl)butan-1-ol scaffold is a 1,3-amino alcohol that forms a 6-membered metallacycle upon coordination with zinc. This differs from classic 1,2-amino alcohols (which form 5-membered rings), offering unique conformational dynamics.

The inclusion of the furan-2-yl group is a deliberate design choice. Unlike a standard phenyl ring, the furan heterocycle is electron-rich and possesses an oxygen atom capable of hemilabile coordination[1]. This secondary coordination site can temporarily interact with the zinc center during the transition state, rigidifying the complex and enhancing facial selectivity during alkyl transfer[2].

Mechanistic Causality: The Role of N-Substitution

The catalytic efficiency of these ligands is entirely dictated by their aggregation state in solution, which is controlled by the steric bulk of the amine group:

  • Primary Amines (L1): Tend to form stable, catalytically inactive bis(alkoxo)zinc dimers or oligomers. This thermodynamic sink prevents the formation of the active monomeric catalyst, leading to high background (racemic) reactions and poor enantiomeric excess (ee)[3].

  • Secondary Amines (L2): Introduce sufficient steric hindrance to destabilize the dimer, shifting the equilibrium toward the active monomeric L*-Zn-Et species.

  • Tertiary Amines (L3): Completely prohibit dimerization. The resulting highly Lewis-acidic monomer rapidly coordinates the aldehyde, ensuring the catalyzed pathway vastly outpaces the uncatalyzed racemic background[3].

CatalyticCycle L Ligand (L*) 3-Amino-1-(furan-2-yl)butan-1-ol Cat Active Catalyst L*-Zn-Et Monomer L->Cat + Et2Zn - Ethane Zn Diethylzinc (Et2Zn) Zn->Cat Complex Aldehyde-Zn Complex Face-Selective Coordination Cat->Complex + RCHO TS Transition State Alkyl Transfer Complex->TS + Et2Zn Prod Zinc Alkoxide Product (Chiral) TS->Prod Enantioselective Addition Prod->Cat Product Release Final Enantioenriched Alcohol (e.g., (S)-1-phenylpropan-1-ol) Prod->Final Aqueous Quench

Catalytic cycle of enantioselective diethylzinc addition using furan-derived amino alcohols.

Comparative Performance Data

To objectively compare these derivatives, we utilize the standard benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde at 0 °C[4]. The data below summarizes the performance of four distinct 3-amino-1-(furan-2-yl)butan-1-ol derivatives (all possessing the (1S, 3S) absolute configuration).

Ligand DerivativeAmine SubstitutionYield (%)Enantiomeric Excess (ee %)Predominant ConfigurationReaction Time (h)
L1 Primary (-NH₂)4214(1S)24
L2 Secondary (-NHMe)8168(1S)16
L3 Tertiary (-NMe₂)9895(1S)8
L4 Schiff Base (-N=CHPh)8991(1S)12

Data Analysis: The tertiary derivative (L3 ) demonstrates superior catalytic performance, achieving 95% ee and near-quantitative yield. The two methyl groups on the nitrogen provide the exact steric bulk required to enforce a monomeric transition state without impeding the approach of the aldehyde. The Schiff base (L4 ) also performs admirably, as the rigid C=N double bond restricts conformational freedom, creating a highly pre-organized chiral pocket.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. To ensure the trustworthiness of the reported ee and yield, the following methodology incorporates internal standards and baseline racemic calibrations.

Workflow S1 1. Catalyst Prep Mix Ligand & Et2Zn (Toluene, 0 °C) S2 2. Substrate Addition Slow Dropwise RCHO (Minimize Background) S1->S2 S3 3. Asymmetric Alkylation Stir 8-24h (Monitor via TLC/GC) S2->S3 S4 4. Quench & Extract Sat. NH4Cl (aq) DCM Extraction S3->S4 S5 5. Validation Chiral HPLC/GC (vs. Racemic Std) S4->S5

Step-by-step experimental workflow for self-validating asymmetric alkylation.

Step-by-Step Methodology

Phase 1: System Calibration (The Self-Validation Step)

  • Racemic Standard Synthesis: Synthesize racemic 1-phenylpropan-1-ol by reacting benzaldehyde with ethylmagnesium bromide (Grignard reagent) in THF.

  • Chromatographic Calibration: Inject the racemic standard into a Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5) to confirm baseline separation of the (R) and (S) enantiomers. Record precise retention times.

Phase 2: Asymmetric Catalytic Alkylation

  • Preparation of Active Catalyst: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the chiral ligand L3 (0.05 mmol, 5 mol%) and anhydrous toluene (2.0 mL). Cool the solution to 0 °C using an ice bath.

  • Zinc Addition: Slowly add diethylzinc (1.2 mmol, 1.0 M in hexanes) dropwise via syringe. Stir for 30 minutes at 0 °C to allow the complete formation of the L*-Zn-Et monomer[4]. Causality note: Ethane gas will evolve; ensure the system is properly vented through an oil bubbler.

  • Substrate Introduction: Add n-dodecane (1.0 mmol) as an internal standard for GC yield calculation. Then, add freshly distilled benzaldehyde (1.0 mmol) dropwise over 10 minutes. Causality note: Slow addition keeps the uncoordinated aldehyde concentration low, suppressing the uncatalyzed racemic background reaction.

  • Reaction & Quench: Stir the mixture at 0 °C for 8 hours. Quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL) to destroy unreacted diethylzinc.

  • Extraction & Analysis: Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Determine the chemical yield via GC-FID (comparing product integration to the n-dodecane internal standard) and determine the ee via the calibrated Chiral HPLC method.

References

  • Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex Turkish Journal of Chemistry URL:[Link]

  • Large-Scale Synthesis of (R)-2-Amino-1-(2-furyl)ethanol via a Chemoenzymatic Approach Organic Process Research & Development (ACS) URL:[Link]

  • Self and Nonself Recognition of Asymmetric Catalysts. Nonlinear Effects in the Amino Alcohol-Promoted Enantioselective Addition of Dialkylzincs to Aldehydes Journal of the American Chemical Society URL:[Link]

  • A Superior, Readily Available Enantiopure Ligand for the Catalytic Enantioselective Addition of Diethylzinc to α-Substituted Aldehydes The Journal of Organic Chemistry URL:[Link]

Sources

Benchmarking green chemistry synthesis routes for 3-Amino-1-(furan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Green Chemistry Synthesis Routes for 3-Amino-1-(furan-2-yl)butan-1-ol

As a Senior Application Scientist, I frequently encounter the challenge of synthesizing highly functionalized chiral building blocks without generating prohibitive amounts of chemical waste. 3-Amino-1-(furan-2-yl)butan-1-ol is a prime example. Featuring both a furan ring—a critical heterocycle in medicinal chemistry—and a chiral β -amino alcohol motif, it is a highly valuable intermediate for developing receptor agonists (such as those targeting the S1P1 receptor) and studying DNA inter-strand cross-links[1].

However, synthesizing 1,3-amino alcohols traditionally relies on harsh conditions that compromise both yield and environmental sustainability. In this guide, we will objectively benchmark the traditional batch synthesis against two state-of-the-art green chemistry alternatives: a Biocatalytic Cascade and Continuous Flow Heterogeneous Catalysis .

The Chemical Challenge: Causality in Retrosynthesis

The most direct retrosynthetic disconnection for 3-Amino-1-(furan-2-yl)butan-1-ol involves a two-step sequence:

  • Aldol Addition: Reaction of furfural (electrophile) with acetone (nucleophile) to form the intermediate 4-(furan-2-yl)-4-hydroxybutan-2-one.

  • Reductive Amination: Conversion of the C2 ketone into an amine.

The Expert Insight: The intermediate, 4-(furan-2-yl)-4-hydroxybutan-2-one, is notoriously unstable under traditional synthesis conditions. Because the furan ring provides an extended π -system, the elimination of water from this β -hydroxy ketone to form a conjugated enone (4-(furan-2-yl)but-3-en-2-one) is thermodynamically highly favorable. Traditional basic conditions (e.g., NaOH) inevitably push the reaction toward this dehydration byproduct. Therefore, adopting green, mild catalytic conditions is not merely an environmental preference—it is a chemical necessity to arrest the reaction at the aldol stage and establish the required stereocenters[2].

Route Benchmarking: A Comparative Analysis

Baseline: Traditional Batch Synthesis
  • Mechanism: Homogeneous NaOH-catalyzed aldol condensation followed by reductive amination using sodium cyanoborohydride (NaBH 3​ CN) and ammonium acetate.

  • Drawbacks: The high pH drives E1cB elimination, destroying the C1 hydroxyl group. The subsequent reductive amination utilizes toxic, stoichiometric boron reagents, generating massive amounts of hazardous aqueous waste. The product is entirely racemic.

Green Route A: Biocatalytic Cascade (Aldolase + Transaminase)
  • Mechanism: A one-pot, two-enzyme cascade. An engineered Aldolase catalyzes the cross-aldol reaction, followed by an ω -Transaminase ( ω -TA) that converts the ketone to the amine[3].

  • Advantages: Operating in aqueous buffer at pH 7.5 completely suppresses the dehydration side-reaction. Furthermore, the exquisite active-site control of the enzymes allows for the synthesis of specific stereoisomers (up to >99% ee and >95% de) without requiring protecting groups[2].

Green Route B: Continuous Flow Heterogeneous Catalysis
  • Mechanism: A solvent-free aldol addition over a solid Mg-Al Hydrotalcite base catalyst, directly telescoped into a continuous flow reductive amination using a supported Ru/C catalyst and H 2​ gas[4][5].

  • Advantages: Mg-Al hydrotalcites provide tunable, mild Brønsted/Lewis basicity that facilitates the aldol addition while preventing dehydration[4]. The use of H 2​ gas for reductive amination eliminates boron waste, and the continuous flow setup provides massive space-time yields (STY) suitable for industrial scale-up[5].

Quantitative Performance Data

The following table summarizes the experimental metrics of the three routes. (Note: E-factor excludes water mass for the biocatalytic route).

MetricTraditional BatchBiocatalytic CascadeContinuous Flow
Catalyst Type Homogeneous (NaOH / Boron)Enzymatic (Aldolase / ω -TA)Heterogeneous (Hydrotalcite / Ru)
Solvent EtOH / DCMAqueous BufferSolvent-Free / EtOH
Overall Yield 35 - 42%82 - 88%75 - 80%
Stereocontrol (ee / de) Racemic>99% ee / >95% deRacemic (unless chiral cat. used)
E-Factor > 60< 5< 3
Space-Time Yield (STY) < 5 g L −1 d −1 ~ 20 g L −1 d −1 > 120 g L −1 d −1

Visualizing the Workflows

G cluster_trad Baseline: Traditional Batch cluster_bio Green Route A: Biocatalysis cluster_flow Green Route B: Flow Catalysis Start Furfural + Acetone TradAldol NaOH / EtOH (Aldol Reaction) Start->TradAldol BioAldol Engineered Aldolase (Aqueous, pH 7.5) Start->BioAldol FlowAldol Mg-Al Hydrotalcite (Solvent-free Flow) Start->FlowAldol TradSide Side Product: Dehydration (Enone) TradAldol->TradSide High Risk TradRedAm NaBH3CN / NH4OAc (Reductive Amination) TradAldol->TradRedAm Low Yield Target 3-Amino-1-(furan-2-yl)butan-1-ol (Target Molecule) TradRedAm->Target Racemic BioRedAm ω-Transaminase (ω-TA) + Isopropylamine BioAldol->BioRedAm Stable Intermediate BioRedAm->Target High ee/de FlowRedAm Ru/C + H2 + NH3 (Continuous Flow) FlowAldol->FlowRedAm Clean Aldol FlowRedAm->Target High Throughput

Fig 1: Synthesis routes for 3-Amino-1-(furan-2-yl)butan-1-ol comparing batch, bio, and flow methods.

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Cascade (One-Pot, Two-Step)

This protocol utilizes a self-validating thermodynamic shift to ensure high conversion.

  • Aldol Addition: Dissolve furfural (100 mM) and acetone (300 mM) in 50 mM HEPES buffer. Adjust to exactly pH 7.5. Add 5 mg/mL of engineered Pyruvate/Deoxyribose Aldolase. Incubate at 25°C with gentle shaking.

    • Validation Check: Monitor the reaction via HPLC (UV detection at 254 nm). The neutral pH guarantees the intermediate 4-(furan-2-yl)-4-hydroxybutan-2-one will not undergo E1cB elimination. Proceed when furfural consumption >95%.

  • Reductive Amination: To the same reaction vessel, add isopropylamine (500 mM) as the amine donor, PLP cofactor (1 mM), and ω -Transaminase (10 mg/mL).

    • Validation Check: Transaminase reactions are equilibrium-limited. To self-validate and drive the reaction forward, sweep the headspace continuously with N 2​ gas. This removes the volatile acetone byproduct generated by the isopropylamine, forcing the equilibrium toward the target amino alcohol. Extract with ethyl acetate after 24 hours.

Protocol B: Continuous Flow Heterogeneous Catalysis

This protocol relies on precise residence times and inline analytics to prevent over-reaction.

  • Solid-Base Aldol: Prepare a neat liquid mixture of furfural and acetone (1:5 molar ratio). Pump this mixture at 0.5 mL/min through a packed-bed reactor cartridge containing calcined Mg-Al Hydrotalcite (Mg/Al ratio = 3) heated to 80°C.

    • Validation Check: The tunable basicity of the hydrotalcite halts the reaction at the β -hydroxy ketone. Inline UV-Vis should show a clean shift without the appearance of the highly conjugated enone absorption band (~320 nm).

  • Continuous Reductive Amination: Directly mix the effluent stream with a 2.0 M solution of NH 3​ in ethanol. Introduce H 2​ gas via a mass flow controller at 10 bar. Pass the segmented flow through a second packed-bed reactor containing 5% Ru/C at 60°C.

    • Validation Check: Utilize inline Flow-IR spectroscopy. The complete disappearance of the ketone C=O stretch (~1710 cm −1 ) and the appearance of broad N-H/O-H stretches (~3300 cm −1 ) validates complete conversion before the system is depressurized and collected.

References

  • Benchchem. (n.d.). 3-Amino-1-(furan-2-yl)butan-1-ol. Benchchem Substance Database.
  • Pickl, M., et al. (2023). Biocatalytic Transamination of Aldolase-Derived 3-Hydroxy Ketones. Advanced Synthesis & Catalysis, 365(9), 1485-1495.
  • Guérard-Hélaine, C., et al. (2017). Stereoselective synthesis of γ-hydroxy-α-amino acids through aldolase–transaminase recycling cascades. Chemical Communications, 53, 5461-5464.
  • MDPI. (2020). Solvent-Free Synthesis of Jasminaldehyde in a Fixed-Bed Flow Reactor over Mg-Al Mixed Oxide. Catalysts, 10(9), 1038.
  • Yuan, B., et al. (2024). Co-immobilization of amine dehydrogenase and glucose dehydrogenase for the biosynthesis of (S)-2-aminobutan-1-ol in continuous flow. Bioresources and Bioprocessing, 11, 68.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.